Dual AChE-MAO B-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
7-[[4-[[benzyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C26H25NO4/c1-27(15-19-5-3-2-4-6-19)16-20-7-9-21(10-8-20)18-30-23-11-12-24-22(17-28)13-26(29)31-25(24)14-23/h2-14,28H,15-18H2,1H3 |
InChI Key |
RTJRBYKZQSYWCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CO |
Origin of Product |
United States |
Foundational & Exploratory
Dual AChE-MAO B-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, Dual AChE-MAO B-IN-2, also referred to in scientific literature as compound 1. This molecule represents a significant development in the design of multi-target-directed ligands for neurodegenerative diseases, particularly Alzheimer's disease.
Core Mechanism of Action
This compound functions as a potent, reversible dual inhibitor of both acetylcholinesterase and monoamine oxidase B. Its mechanism is characterized by a tight-binding inhibition of MAO-B and a comprehensive binding to both the catalytic and peripheral sites of AChE. This dual action is believed to offer synergistic therapeutic effects by simultaneously addressing the cholinergic deficit and the oxidative stress implicated in the pathology of Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
The inhibitor demonstrates potent activity against AChE. Crystallographic studies reveal that this compound binds deep within the enzymatic gorge of AChE, occupying both the catalytic anionic subsite (CAS) and the peripheral anionic subsite (PAS).[1] This dual-site binding is significant as it not only prevents the breakdown of the neurotransmitter acetylcholine at the CAS but also interferes with the PAS-mediated acceleration of β-amyloid peptide aggregation, a key pathological hallmark of Alzheimer's disease. The binding of the inhibitor induces notable conformational changes in the active site of AChE.[1]
Monoamine Oxidase B (MAO-B) Inhibition
This compound exhibits a tight-binding, reversible inhibition of MAO-B.[1] This mode of inhibition is characterized by a slow onset and a high affinity for the enzyme. The interaction of the inhibitor with MAO-B leads to unforeseen conformational changes at the entrance of the enzyme's cavity.[1] By inhibiting MAO-B, the compound prevents the breakdown of dopamine and other monoamine neurotransmitters, which can help to alleviate certain cognitive and motor symptoms. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species, thereby mitigating oxidative stress in the brain.
Quantitative Data
The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.
| Enzyme | Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | IC50 | 0.12 ± 0.01 µM | [1] |
| Monoamine Oxidase B (MAO-B) | IC50 | 0.010 ± 0.001 µM | [1] |
| Monoamine Oxidase A (MAO-A) | IC50 | > 10 µM | [1] |
| Monoamine Oxidase B (MAO-B) | Ki | 4.5 µM | [1] |
Table 1: Inhibitory Potency of this compound
| Assay | Parameter | Value | Reference |
| Thermal Shift Assay (MAO-B) | ΔTm | +5.5 °C | [1] |
Table 2: Binding-Induced Stabilization of MAO-B
Signaling Pathways and Molecular Interactions
The dual inhibitory action of this compound is a result of its specific molecular interactions within the active sites of both target enzymes.
AChE Binding and Signaling Interruption
Within the AChE gorge, this compound establishes multiple interactions. The coumarin moiety of the inhibitor engages in arene-arene stacking interactions with key aromatic residues, while other parts of the molecule form hydrogen bonds and hydrophobic interactions. This comprehensive binding physically obstructs the entry of acetylcholine to the catalytic site and disrupts the allosteric modulation mediated by the PAS.
MAO-B Binding and Neurotransmitter Preservation
The binding of this compound to MAO-B is characterized by its accommodation within both the entrance and substrate cavities of the enzyme. This positioning blocks the access of monoamine substrates, such as dopamine, to the catalytic site where they would normally be degraded.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity against AChE is typically determined using a modified Ellman's method. This spectrophotometric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product of the reaction between thiocholine (a product of acetylthiocholine hydrolysis by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory potency against MAO-B is assessed using a continuous spectrophotometric assay. The assay measures the decrease in absorbance of a substrate, such as kynuramine or benzylamine, as it is metabolized by MAO-B.
Thermal Shift Assay (TSA)
To confirm the binding of the inhibitor to MAO-B and assess its effect on protein stability, a thermal shift assay is performed. This assay measures the change in the melting temperature (Tm) of the target protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.
Conclusion
This compound is a highly potent, reversible dual inhibitor with a well-characterized mechanism of action. Its ability to simultaneously target key pathways in the pathology of Alzheimer's disease—cholinergic dysfunction and oxidative stress—makes it a compelling candidate for further drug development. The detailed structural and quantitative data available provide a solid foundation for the rational design of next-generation multi-target-directed ligands for neurodegenerative disorders.
References
Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor: A Technical Overview of "Dual AChE-MAO B-IN-2"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of "Dual AChE-MAO B-IN-2," a potent, reversible dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound, also identified in the primary literature as compound 1 , presents a promising multi-target-directed ligand approach for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.
Core Discovery and Rationale
The development of "this compound" is rooted in the multi-target-directed ligand (MTDL) strategy for complex neurodegenerative disorders. Alzheimer's disease pathology involves not only cholinergic deficit, addressed by inhibiting AChE, but also increased oxidative stress and neuroinflammation, partly attributable to elevated MAO-B activity. By simultaneously inhibiting both enzymes, a single molecule can potentially offer both symptomatic relief and disease-modifying effects. "this compound" was designed to interact reversibly with both the catalytic and peripheral anionic sites of AChE and to exhibit tight-binding, reversible inhibition of MAO-B.[1][2]
Quantitative Biological Activity
"this compound" demonstrates potent and balanced inhibitory activity against both target enzymes. The key quantitative data are summarized in the table below.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 0.12 µM | Acetylcholinesterase (AChE) | [1] |
| IC50 | 0.01 µM | Monoamine Oxidase B (MAO-B) | [1] |
| Ki | 4.5 µM | Monoamine Oxidase B (MAO-B) | [1] |
| ΔTm | +5.5 °C | Monoamine Oxidase B (MAO-B) | [1] |
Synthesis of "this compound"
The synthesis of "this compound", chemically named 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one, is a multi-step process. The general approach involves the synthesis of the core coumarin scaffold followed by the introduction of the side chains. While the exact, detailed, step-by-step protocol from the primary literature's supporting information is not publicly available through the performed searches, a general synthetic route can be inferred from standard organic chemistry methods for synthesizing similar coumarin derivatives. This typically involves:
-
Synthesis of the Coumarin Core: Often achieved through a Pechmann condensation or similar cyclization reaction to form the 2H-chromen-2-one structure. For this specific molecule, a 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one intermediate is required.
-
Introduction of the Benzyl Ether Side Chain: The hydroxyl group at the 7-position of the coumarin core is alkylated with a suitable benzyl halide derivative. In this case, a benzyl halide with a placeholder functional group at the 4-position of the benzyl ring would be used.
-
Functionalization of the Benzyl Side Chain: The placeholder group is then converted to the final benzyl(methyl)amino]methyl moiety. This could involve, for example, the reduction of a nitrile or an aldehyde followed by reductive amination.
Experimental Protocols
The following are detailed methodologies for the key biological assays used to characterize "this compound".
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound ("this compound") at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well microplate, add 20 µL of the test compound at different concentrations.
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a specified period (e.g., 5-10 minutes).
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the activity of MAO-B by monitoring the oxidation of a substrate.
Principle: MAO-B catalyzes the oxidative deamination of its substrates, such as benzylamine or kynuramine. The rate of product formation, which can be measured spectrophotometrically or fluorometrically, is indicative of the enzyme's activity.
Materials:
-
Recombinant human MAO-B enzyme
-
Benzylamine or kynuramine substrate solution
-
Potassium phosphate buffer (pH 7.4)
-
Test compound ("this compound") at various concentrations
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure (using Benzylamine as substrate):
-
To each well of a 96-well microplate, add the test compound at various concentrations.
-
Add the MAO-B enzyme solution in potassium phosphate buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the benzylamine substrate solution.
-
Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance-time curve.
-
Determine the percentage of inhibition by comparing the velocities with and without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of Dual AChE and MAO-B Inhibition in Alzheimer's Disease
Caption: Dual inhibition of AChE and MAO-B in Alzheimer's disease.
Experimental Workflow for the Evaluation of "this compound"
Caption: Experimental workflow from synthesis to biological evaluation.
References
An In-depth Technical Guide to Dual AChE-MAO B-IN-2: A Multi-Target-Directed Ligand for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder requiring complex therapeutic strategies. The development of multi-target-directed ligands (MTDLs) represents a promising approach to simultaneously address different pathological pathways of the disease. This technical guide focuses on a specific MTDL, "Dual AChE-MAO B-IN-2," a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This document provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction: The Rationale for Dual AChE and MAO-B Inhibition in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease points to a deficit in the neurotransmitter acetylcholine (ACh) as a key contributor to cognitive decline. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1] Inhibition of AChE increases the availability of ACh, providing symptomatic relief.[2] Beyond its catalytic role, AChE has been implicated in the acceleration of amyloid-beta (Aβ) plaque formation, a hallmark of AD.[2]
Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of monoamine neurotransmitters.[3] In the brains of AD patients, elevated MAO-B activity contributes to oxidative stress through the production of reactive oxygen species (ROS), which can lead to neuronal damage.[3][4] MAO-B inhibitors have demonstrated neuroprotective effects.[3]
Therefore, a dual inhibitor targeting both AChE and MAO-B offers the potential for a synergistic therapeutic effect, addressing both the symptomatic (cognitive decline) and pathological (neurodegeneration and oxidative stress) aspects of Alzheimer's disease.[5]
Profile of this compound
"this compound" is the commercial name for the compound identified as compound 1 in the scientific literature.[5] It is a coumarin-based reversible inhibitor of both AChE and MAO-B.[5]
Chemical Structure:
7-((4-((benzyl(methyl)amino)methyl)benzyl)oxy)-4-(hydroxymethyl)-2H-chromen-2-one[5]
(Structure available in public chemical databases)
Quantitative Biological Data
The inhibitory activity and binding characteristics of this compound (compound 1) have been quantitatively assessed and are summarized in the table below.[5] For comparison, data for other representative dual inhibitors from the literature are also included.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound (1) | AChE (mouse) | 0.12 | - | - | [5] |
| This compound (1) | MAO-B (human) | 0.01 | 4.5 | Tight-binding | [5] |
| Compound 8g | hAChE | 0.114 | - | Dual binding | [6] |
| Compound 8g | hMAO-B | 0.101 | - | Competitive | [6] |
| Compound 21 | hMAO-B | 0.0014 | - | - | [7] |
| Compound 53 | hMAO-B | 0.00322 | - | - | [7] |
Table 1: Comparative Quantitative Data of Dual AChE-MAO B Inhibitors
Synthesis and Experimental Protocols
Synthesis of this compound (Compound 1)
The synthesis of coumarin-based dual inhibitors generally involves multi-step reactions. A generalized synthetic workflow is depicted below. For the specific synthesis of this compound, please refer to the supporting information of the primary literature.[5]
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
In Vitro Evaluation of Dual AChE-MAO B-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of "Dual AChE-MAO B-IN-2," a potent dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). This document outlines the core methodologies for assessing its enzymatic inhibition, neuroprotective effects, and impact on apoptotic pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz (DOT language) illustrate critical workflows and signaling pathways.
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline. Key pathological features include reduced levels of the neurotransmitter acetylcholine and increased oxidative stress. Dual-target inhibitors that simultaneously address multiple aspects of AD pathology represent a promising therapeutic strategy. "this compound" is one such compound, designed to inhibit both AChE, to increase acetylcholine levels, and MAO-B, to reduce oxidative stress and modulate neurotransmitter levels.[1][2] This guide details the in vitro experiments to characterize its efficacy and mechanism of action.
Enzyme Inhibition Profile
The primary characteristic of "this compound" is its potent inhibition of both AChE and MAO-B.
Quantitative Data
The inhibitory activity of "this compound" against its target enzymes is summarized below.
| Enzyme | Parameter | Value |
| Acetylcholinesterase (AChE) | IC50 | 0.12 µM |
| Monoamine Oxidase B (MAO-B) | IC50 | 0.01 µM |
| Monoamine Oxidase B (MAO-B) | Ki | 4.5 µM |
| Data sourced from MedChemExpress product information.[3][4] |
Experimental Protocols
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.[5][6][7]
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
-
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
"this compound"
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compound ("this compound") and a positive control at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂).[8][9][10]
-
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine or benzylamine), producing an aldehyde, an ammonium ion, and H₂O₂. The H₂O₂ is then detected using a fluorescent probe in the presence of horseradish peroxidase (HRP).
-
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
"this compound"
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of "this compound" and a positive control.
-
To the wells of a 96-well black plate, add the assay buffer and the test compound or control.
-
Add the MAO-B enzyme and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe.
-
Add the reaction mixture to each well to start the reaction.
-
Incubate the plate, protected from light, for a set duration (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm).
-
Calculate the IC50 value from the concentration-response curve.
-
Neuroprotective Effects
The neuroprotective potential of "this compound" can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells
This assay evaluates the ability of the compound to mitigate cell death induced by hydrogen peroxide, a common model for oxidative stress.[11][12][13][14][15]
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Principle: Oxidative stress induced by H₂O₂ leads to cell damage and death. A neuroprotective compound will increase cell viability in the presence of H₂O₂. Cell viability can be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
"this compound"
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent or LDH cytotoxicity assay kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of "this compound" for a specified duration (e.g., 2 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100 µM) to the wells (excluding the control group) and incubate for 24 hours.
-
Assess cell viability:
-
MTT Assay: Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of released LDH according to the kit manufacturer's instructions.
-
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
-
Apoptosis Pathway Analysis
To understand the mechanism of neuroprotection, the effect of "this compound" on key apoptotic proteins can be investigated using Western blotting.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[16][17][18][19]
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3). A secondary antibody conjugated to an enzyme allows for detection.
-
Materials:
-
SH-SY5Y cells treated as described in the neuroprotection assay.
-
RIPA lysis buffer with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated SH-SY5Y cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Experimental Workflows
Caption: Workflow for AChE and MAO-B Inhibition Assays.
References
- 1. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AChE-MAO B抑制剂 | MCE [medchemexpress.cn]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
- 18. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Dual-Target Inhibitor for Alzheimer's Disease: A Technical Overview of Compound C23H26N2O3
Introduction: Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits and oxidative stress. A promising therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways. This technical guide focuses on a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), referred to herein as Compound C23H26N2O3 (also identified as Dual AChE-MAO B-IN-5 in some contexts), a promising candidate for AD research. This document provides an in-depth overview of its inhibitory activity, the experimental protocols for its evaluation, and the relevant biological pathways.
Quantitative Data Summary
The inhibitory potency of Compound C23H26N2O3 against AChE and MAO-B, as well as its antioxidant capacity, has been quantified through various in vitro assays. The key quantitative data are summarized in the table below for clear comparison.
| Target/Activity | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Acetylcholinesterase (AChE) | 0.0224 | Donepezil | Not specified |
| Monoamine Oxidase B (MAO-B) | 0.0412 | Selegiline | Not specified |
| Monoamine Oxidase A (MAO-A) | 0.1116 | - | - |
| Antioxidant Activity (DPPH assay) | 0.188 | - | - |
| Aβ Aggregation Inhibition (at 0.1 µM) | 82.748% | - | - |
| Aβ Aggregation Inhibition (at 1 µM) | 71.891% | - | - |
Data sourced from a study by Sağlık BN, et al. (2022)[1].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of Compound C23H26N2O3.
AChE and BChE Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a spectrophotometric method developed by Ellman et al.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (Compound C23H26N2O3)
-
Reference inhibitor (e.g., Donepezil)
Procedure:
-
Prepare solutions of the test compound and reference inhibitor in various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add the test compound or reference inhibitor solution to the respective wells and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MAO-A and MAO-B Inhibition Assay
The inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is assessed using a fluorometric method.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine as a substrate for MAO-A
-
Benzylamine as a substrate for MAO-B
-
Horseradish peroxidase
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
Test compound (Compound C23H26N2O3)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the respective enzyme (MAO-A or MAO-B) in phosphate buffer.
-
Add the test compound or reference inhibitor and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add the Amplex Red reagent, horseradish peroxidase, and the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) to initiate the reaction.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the evaluation of Compound C23H26N2O3.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Caption: Experimental workflow for the evaluation of this compound.
References
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Coumarin-Based Dual Inhibitors
For Immediate Release
A Deep Dive into the Pharmacological Versatility of the Coumarin Nucleus as a Scaffold for Dual-Targeted Enzyme Inhibitors
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the structure-activity relationship (SAR) of coumarin-based dual inhibitors. This whitepaper dissects the intricate molecular interactions and structural modifications that enable the simple coumarin scaffold to potently and selectively inhibit multiple enzyme targets implicated in complex diseases such as Alzheimer's disease and cancer.
The coumarin core, a benzopyrone moiety, has proven to be a privileged scaffold in medicinal chemistry due to its synthetic accessibility and diverse biological activities.[1][2] This guide synthesizes recent findings, presenting a structured analysis of how substitutions on the coumarin ring influence the inhibition of key enzyme pairs, including Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE), Monoamine Oxidase A (MAO-A)/Monoamine Oxidase B (MAO-B), and BRAFV600E/VEGFR-2.
Unraveling the SAR of Coumarin Hybrids in Neurodegenerative Disease
A primary focus of this guide is the application of coumarin-based dual inhibitors in the context of Alzheimer's disease, a multifactorial neurodegenerative disorder.[3] The simultaneous inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B) is a promising therapeutic strategy.[3][4]
Various studies have explored the hybridization of the coumarin scaffold with other pharmacophores to achieve dual inhibitory activity. For instance, coumarin-chalcone hybrids have been extensively investigated. The nature and position of substituents on the chalcone ring dramatically affect both the inhibitory potency and the selectivity for AChE over BChE.[5][6] Generally, para-substituted chalcone fragments with choline-like side chains exhibit potent AChE inhibition, while ortho-substituted analogs favor BChE inhibition.[5][6]
Similarly, linking the coumarin core to pyridine derivatives or creating coumarin-triazole hybrids has yielded compounds with nanomolar inhibitory activity against both AChE and BChE.[7][8] The length and flexibility of the linker between the two pharmacophores are critical for optimal interaction with the dual binding sites of AChE.[9]
Table 1: Quantitative SAR Data for Coumarin-Based Dual Cholinesterase Inhibitors
| Compound Type | Target(s) | Key Structural Features | IC50/Ki Values | Reference(s) |
| Coumarin-Chalcone Hybrids | AChE/BChE | Para-substituted choline-like side chains on chalcone | AChE IC50 = 0.15 ± 0.01 μM | [5][6] |
| Coumarin-Pyridine Hybrids | AChE/BChE | Flexible aliphatic linkage | AChE IC50 = 2–144 nM; BuChE IC50 = 9–123 nM | [7] |
| Coumarin-Donepezil Hybrids | AChE/BChE | Trifluoromethyl substituted chalcone | AChE IC50 = 1.22 µM; BChE IC50 = 3.09 µM | [10] |
| Coumarin Alkylamines | AChE/BChE | 6,7-Dimethoxy substitution, benzylamino group at position 3 | AChE IC50 = 7.6 nM | [9] |
The dual inhibition of MAO-A and MAO-B by coumarin derivatives has also been a focal point of research.[11][12][13] The substitution pattern on the coumarin ring dictates the selectivity towards the MAO isoforms. For example, 8-acetyl-7-hydroxycoumarin derivatives show good inhibitory profiles against hMAO-A, while 4,7-dimethyl-5-O-arylpiperazinylcoumarins selectively inhibit MAO-B.[4]
Table 2: Quantitative SAR Data for Coumarin-Based Dual MAO Inhibitors
| Compound Series | Target(s) | Key Structural Features | IC50 Values | Reference(s) |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE/hMAO-A | O-phenylpiperazine at position 7 | hAChE: 1.52–4.95 μM; hMAO-A: 6.97–7.65 μM | [3][4] |
| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | O-phenylpiperazine at position 5 | hMAO-B: 1.88–4.76 μM | [3][4] |
| Chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones) | MAO-B | α,β-unsaturated ketone at C3 | MAO-B IC50 = 0.76 ± 0.08 µM (for ChC4) | [14][15] |
Expanding the Horizon: Coumarin-Based Dual Inhibitors in Oncology
The versatility of the coumarin scaffold extends to the development of dual inhibitors for cancer therapy. By targeting key signaling pathways involved in tumor growth and angiogenesis, coumarin derivatives have shown promise as anti-melanoma and anti-tumor agents.[16][17]
A notable example is the design of pyrazolylindolin-2-one linked coumarin derivatives as dual inhibitors of BRAFV600E and VEGFR-2, two crucial targets in melanoma.[16][17] These hybrids are tailored to occupy the binding pockets of both kinases, leading to potent cytotoxic activity against melanoma cells.[16][17]
Furthermore, coumarin-based thiazoles have been developed as dual inhibitors of Carbonic Anhydrase IX (CA IX) and VEGFR-2, offering a potential therapeutic strategy for solid tumors.[18][19]
Table 3: Quantitative SAR Data for Coumarin-Based Dual Kinase and CA Inhibitors
| Compound Type | Target(s) | Key Structural Features | IC50 Values | Reference(s) |
| Pyrazolylindolin-2-one linked coumarins | BRAFV600E/VEGFR-2 | Tailored to occupy kinase pockets | BRAFV600E IC50 = 1.033 µM; VEGFR-2 IC50 = 0.64 µM (for compound 4j) | [16][17] |
| Coumarin-based thiazoles | CA IX/VEGFR-2 | Thiazole moiety | Effective dual inhibition by compounds 5a, 5d, and 5e | [18][19] |
Key Signaling Pathways and Experimental Workflows
The development of these dual inhibitors relies on a thorough understanding of the underlying signaling pathways and robust experimental validation.
Caption: Key signaling pathways in cancer targeted by coumarin-based dual inhibitors.
The evaluation of these compounds involves a standardized workflow, from initial synthesis to in vitro and in silico assessments.
Caption: A generalized workflow for the development and evaluation of coumarin-based dual inhibitors.
Experimental Protocols in Detail
A cornerstone of reproducible research is the detailed documentation of experimental methods. This guide provides an overview of the key assays cited in the literature.
Enzyme Inhibition Assays
-
Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method): This spectrophotometric method is widely used to determine the inhibitory activity of compounds against cholinesterases.[8][11] The assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: The inhibitory activity against MAO isoforms is typically determined using a fluorometric or radiometric assay. A common substrate is kynuramine, which is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product. The fluorescence is measured at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinase (BRAFV600E, VEGFR-2) Inhibition Assays: These assays are often performed using commercially available kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. The principle involves measuring the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound.
Cell-Based Assays
-
Cytotoxicity Assays (e.g., MTT, SRB): The sulforhodamine B (SRB) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[16] It is based on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid. The amount of bound dye is proportional to the cell mass and is determined by measuring the absorbance at ~570 nm.
In Silico Studies
-
Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand to a target protein.[4][16] It involves placing the ligand in the active site of the protein in various conformations and orientations and scoring the resulting complexes based on their predicted binding energy. This helps in understanding the key interactions between the inhibitor and the enzyme and in guiding the design of more potent compounds.
The Logical Framework of SAR
The relationship between the structure of a coumarin derivative and its dual inhibitory activity can be visualized as a logical flow.
Caption: The logical progression from the core scaffold to the observed dual inhibitory activity.
This in-depth guide serves as a valuable resource for the scientific community, providing a structured and data-rich overview of the SAR of coumarin-based dual inhibitors. The presented data, protocols, and visualizations are intended to facilitate further research and accelerate the development of novel therapeutics for complex diseases.
References
- 1. Deciphering the detailed structure–activity relationship of coumarins as Monoamine oxidase enzyme inhibitors—An updated review | Semantic Scholar [semanticscholar.org]
- 2. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]
- 8. Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Coumarins derivatives as dual inhibitors of acetylcholinesterase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Target Binding and Kinetics of Dual AChE-MAO B-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual AChE-MAO B-IN-2 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymatic targets implicated in the pathophysiology of Alzheimer's disease. The synergistic inhibition of these enzymes presents a promising therapeutic strategy to address both the cholinergic deficit and the oxidative stress characteristic of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the target binding and kinetics of this compound, including detailed experimental protocols and visualizations of the relevant biological pathways.
Target Binding and Kinetics
This compound exhibits high affinity for both its targets, with distinct kinetic profiles for each enzyme. The quantitative data for its inhibitory activity is summarized below.
Quantitative Data Summary
| Target Enzyme | Parameter | Value (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | IC50 | 0.12[1] | Competitive |
| Monoamine Oxidase B (MAO-B) | IC50 | 0.01[1] | Tight-Binding, Competitive |
| Monoamine Oxidase B (MAO-B) | Ki | 4.5[2] | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylthiocholine Iodide (ATCI) solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
AChE enzyme solution
-
This compound (or other test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test inhibitor solution (or buffer for control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine Fluorometric Method)
This fluorescence-based assay is a sensitive method for measuring MAO-B activity.
Principle: MAO-B catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline, a fluorescent product. The rate of formation of 4-hydroxyquinoline, and thus the MAO-B activity, can be monitored by measuring the increase in fluorescence intensity over time.
Materials:
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Kynuramine substrate solution
-
MAO-B enzyme preparation (e.g., recombinant human MAO-B)
-
This compound (or other test inhibitor)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader (Excitation ~320 nm, Emission ~380-400 nm)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
MAO-B enzyme solution
-
Test inhibitor solution (or buffer for control)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically over a period of time.
-
Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The dual inhibition of AChE and MAO-B by a single molecule like this compound is designed to synergistically counteract key pathological features of Alzheimer's disease.
Signaling Pathway of Dual AChE and MAO-B Inhibition
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a dual inhibitor like this compound is depicted below.
Caption: Workflow for the in vitro characterization of a dual AChE-MAO B inhibitor.
References
Dual AChE-MAO B-IN-2: A Potent Neuroprotective Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction:
Dual AChE-MAO B-IN-2 is a potent, dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. By simultaneously targeting both enzymes, this compound presents a promising multi-target therapeutic strategy. This document provides a comprehensive overview of the available technical data on this compound, including its inhibitory activity and the foundational experimental methodologies relevant to its evaluation.
Core Inhibitory Activity
The primary mechanism of action of this compound lies in its potent and dual inhibition of two critical enzymes involved in neurotransmitter metabolism and oxidative stress.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 Value | Ki Value |
| Acetylcholinesterase (AChE) | 0.12 µM[1][2][3][4][5][6] | Not Reported |
| Monoamine Oxidase B (MAO-B) | 0.01 µM[1][2][3][4][5][6] | 4.5 µM[1][3][7] |
Experimental Protocols
While specific experimental details for the evaluation of this compound are not publicly available, this section outlines the standard, widely accepted methodologies for assessing the key bioactivities of such a compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is the gold standard for measuring AChE activity.
Principle: The assay quantifies the activity of AChE by measuring the increase in absorbance produced by the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion, 5-thio-2-nitrobenzoate.
Generalized Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound (this compound) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Add the substrate (ATCI) to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the AChE inhibitory activity.
Monoamine Oxidase B (MAO-B) Inhibition Assay
A common method for assessing MAO-B inhibition involves a fluorometric assay using kynuramine as a substrate.
Principle: MAO-B catalyzes the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline, a fluorescent product. The intensity of the fluorescence is proportional to the enzyme activity.
Generalized Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 7.4)
-
Kynuramine solution (substrate)
-
MAO-B enzyme preparation (e.g., from recombinant human source or rat liver mitochondria)
-
Test compound (this compound) at various concentrations.
-
-
Assay Procedure (96-well black plate format):
-
Add phosphate buffer and the test compound solution to each well.
-
Add the MAO-B enzyme preparation and pre-incubate.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for determining the MAO-B inhibitory activity.
Neuroprotective Properties: A Mechanistic Overview
The neuroprotective effects of dual AChE and MAO-B inhibitors are multifaceted, stemming from their combined impact on cholinergic neurotransmission and oxidative stress. While specific data for this compound is not available, the expected mechanisms are outlined below.
Proposed Signaling Pathways for Neuroprotection
The dual inhibitory action of compounds like this compound is hypothesized to confer neuroprotection through several interconnected pathways.
Logical Relationship of Dual Inhibition to Neuroprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1801157-64-1|DC Chemicals [dcchemicals.com]
- 5. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 7. Rasagiline ((R)-AGN1135) mesylate | MAO Inhibitor | AmBeed.com [ambeed.com]
An In-Depth Technical Guide on the Chemical Properties and Stability of Dual AChE-MAO B-IN-2
Introduction
Dual AChE-MAO B-IN-2 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 0.12 µM and 0.01 µM, respectively.[1][2] This multi-target-directed ligand (MTDL) approach is a promising strategy in the development of therapeutics for neurodegenerative diseases like Alzheimer's, as it can simultaneously address multiple pathological pathways.[3][4][5] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, along with relevant experimental protocols and pathway diagrams to support researchers and drug development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C26H25NO4 | PubChem[6] |
| Molecular Weight | 415.48 g/mol | DC Chemicals[1] |
| IUPAC Name | 7-[[4-[[benzyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one | PubChem[6] |
| CAS Number | 1801157-64-1 | DC Chemicals[1][7] |
| ChEMBL ID | CHEMBL3586771 | PubChem[6] |
| InChIKey | Varies | PubChem[6] |
| Polar Surface Area | 59 Ų | PubChem[6] |
Inhibitory Activity
The primary biological function of this compound is the inhibition of AChE and MAO-B. The following table details its in vitro inhibitory concentrations.
| Target | IC50 | Ki | Source |
| Acetylcholinesterase (AChE) | 0.12 µM | Not Available | DC Chemicals[1][2] |
| Monoamine Oxidase B (MAO-B) | 0.01 µM | 4.5 µM | DC Chemicals, MedChemExpress[1][2][8][9] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.
Chemical Stability: The compound is stable under recommended storage conditions.[7] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[7] Under fire conditions, it may decompose and emit toxic fumes.[7]
Storage Recommendations: For long-term storage, the powdered form of the compound should be kept at -20°C for up to 2 years.[1] If dissolved in a solvent like DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for key assays relevant to the characterization of dual AChE and MAO-B inhibitors.
AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which can be detected by its absorbance at 412 nm.
General Protocol:
-
Preparation of Reagents: Prepare solutions of AChE, ATCh, DTNB, and the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MAO-B Inhibition Assay
This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). The H2O2 can be detected using a fluorometric probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP) reacts with H2O2 to produce the highly fluorescent compound resorufin.
General Protocol:
-
Preparation of Reagents: Prepare solutions of MAO-B, the substrate (e.g., benzylamine), HRP, Amplex Red, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, MAO-B enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of dual inhibition by targeting AChE and MAO-B.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 4. [PDF] Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 5. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H25NO4 | CID 122180463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|1801157-64-1|MSDS [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of Dual AChE-MAO B-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual AChE-MAO B-IN-2 is a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while inhibition of MAO-B prevents the degradation of dopamine and reduces oxidative stress. The dual-targeting approach of this compound offers a promising therapeutic strategy. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity.
Quantitative Data Summary
The inhibitory potency of this compound against both human AChE and MAO-B has been determined and is summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Reference |
| Acetylcholinesterase (AChE) | This compound | 0.12 | - | |
| Monoamine Oxidase B (MAO-B) | This compound | 0.01 | 4.5 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
This compound
-
Human recombinant AChE
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare working solutions of human recombinant AChE, ATCh, and DTNB in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding ATCh and DTNB solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings over a period of time (e.g., 5 minutes) to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorescence-based assay for determining the inhibitory activity of this compound against MAO-B. The assay measures the production of a fluorescent product resulting from the MAO-B catalyzed oxidation of a suitable substrate, such as kynuramine.
Materials:
-
This compound
-
Human recombinant MAO-B
-
Kynuramine (or another suitable fluorescent substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare working solutions of human recombinant MAO-B and kynuramine in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
MAO-B enzyme solution
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine solution to each well.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., for the product of kynuramine oxidation, excitation ~310 nm, emission ~400 nm).
-
Take kinetic readings over a period of time to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow for In Vitro Inhibition Assays
Caption: Workflow for AChE and MAO-B inhibition assays.
Signaling Pathway of Dual AChE and MAO-B Inhibition
Caption: Dual inhibition of AChE and MAO-B by this compound.
Application Notes and Protocols: Spectrophotometric Analysis of AChE Inhibition by "Dual AChE-MAO B-IN-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thus terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. "Dual AChE-MAO B-IN-2" is a potent dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making it a compound of significant interest for the research and development of novel treatments for neurodegenerative diseases.[1][2][3] This document provides detailed protocols for the spectrophotometric analysis of AChE inhibition by "this compound" using the well-established Ellman's method.[4][5][6][7]
Quantitative Data Summary
The inhibitory potency of "this compound" against both AChE and MAO-B has been determined, with the following IC50 values:
| Target Enzyme | IC50 Value |
| Acetylcholinesterase (AChE) | 0.12 µM |
| Monoamine Oxidase B (MAO-B) | 0.01 µM |
Table 1: Inhibitory potency of "this compound". Data sourced from MedchemExpress.[1]
Experimental Protocols
The following protocol is based on the widely used Ellman's method for the colorimetric determination of AChE activity.[4][5][6][7]
Principle of the Assay
The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6][7][8][9][10] The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like "this compound," the rate of acetylcholine hydrolysis decreases, leading to a reduced rate of color development.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
"this compound"
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water to a final concentration of 10 mM.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
"this compound" Stock Solution: Prepare a stock solution of "this compound" in DMSO. Further dilute this stock solution in phosphate buffer to obtain a range of desired inhibitor concentrations.
Assay Protocol
-
Assay Plate Preparation:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of various concentrations of "this compound" (or the corresponding dilution of DMSO for the control wells) to the sample wells.
-
-
Enzyme Addition: Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Incubation with Inhibitor: Add 140 µL of phosphate buffer containing 10 mM DTNB to all wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the ATCI solution to all wells to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (ΔA/min of sample / ΔA/min of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 4. policycommons.net [policycommons.net]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Dual AChE-MAO B-IN-2: Application Notes and Protocols for IC50 and Ki Value Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and determining the inhibitory potency of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, Dual AChE-MAO B-IN-2. This document includes key inhibitory values, detailed experimental protocols for their determination, and graphical representations of the experimental workflow and relevant signaling pathways.
Inhibitory Potency of this compound
This compound is a potent inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][2] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Target Enzyme | Inhibitor | IC50 Value (µM) | Ki Value (µM) |
| Acetylcholinesterase (AChE) | This compound | 0.12[1][2] | Not Reported |
| Monoamine Oxidase B (MAO-B) | This compound | 0.01[1][2] | 4.5[3][4][5] |
Experimental Protocols
The following are detailed methodologies for determining the IC50 and Ki values for dual AChE and MAO-B inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[6][7][8]
1. Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7][9] The rate of color formation is proportional to AChE activity.
2. Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
This compound or other test compounds
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATChI) solution (14 mM in deionized water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure for IC50 Determination:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or buffer for control)
-
10 µL of AChE enzyme solution (1 U/mL)[10]
-
-
Incubate the plate at 25°C for 10 minutes.[10]
-
Add 10 µL of 10 mM DTNB solution to each well.[10]
-
Initiate the reaction by adding 10 µL of 14 mM ATChI solution to each well.[10]
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
4. Procedure for Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (ATChI) and the inhibitor. The data are then analyzed using methods such as Lineweaver-Burk plots.
Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol
This protocol describes a general method for determining MAO-B inhibitory activity.[11][12]
1. Principle: MAO-B catalyzes the oxidative deamination of monoamine substrates. The activity can be measured by monitoring the formation of a specific product. A common method involves using a substrate like kynuramine, where the product, 4-hydroxyquinoline, can be detected spectrophotometrically or fluorometrically.[11][12]
2. Materials:
-
Human recombinant MAO-B enzyme
-
This compound or other test compounds
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Kynuramine (substrate)
-
Positive control inhibitor (e.g., Selegiline)[11]
-
96-well microplate (black plate for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
3. Procedure for IC50 Determination:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
To the wells of a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.
-
Add the human recombinant MAO-B enzyme to each well and incubate for a specified time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (absorbance or fluorescence) corresponding to the product formation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
4. Procedure for Ki Determination: Similar to the AChE assay, Ki determination for MAO-B involves performing the inhibition assay with multiple concentrations of both the substrate and the inhibitor. The resulting data are then analyzed using kinetic models, such as the Lineweaver-Burk plot, to determine the Ki and the mode of inhibition (e.g., competitive, non-competitive).[13]
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of "Dual AChE-MAO B-IN-2" with Acetylcholinesterase (AChE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of "Dual AChE-MAO B-IN-2," a potent dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), with its target enzyme AChE. This document is intended to guide researchers in replicating and expanding upon these critical in silico analyses for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.
Introduction to "this compound" and its Target: AChE
"this compound" is a small molecule inhibitor designed to simultaneously target two key enzymes implicated in the pathology of Alzheimer's disease: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1] By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine is prevented, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.[2][3][4][5] Inhibition of MAO-B reduces the degradation of dopamine and the production of reactive oxygen species, offering neuroprotective effects. The dual-targeting approach of "this compound" represents a promising strategy for a multi-faceted treatment of Alzheimer's disease.[6]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding the binding mechanism of a ligand (like "this compound") to its protein target (AChE) at a molecular level. This information can guide the optimization of lead compounds to improve their potency and selectivity.
Quantitative Data Summary
The following table summarizes the key quantitative data from the molecular docking and in vitro studies of "this compound" with AChE. The data is based on the findings reported for "compound 1" in the study by Ekström F, et al. (2022) in ACS Medicinal Chemistry Letters.
| Parameter | Value | Reference |
| Inhibitory Potency (IC50) against AChE | 0.12 µM | [1] |
| Inhibitory Potency (IC50) against MAO-B | 0.01 µM | [1] |
| Binding Energy (kcal/mol) | Not explicitly stated; refer to the original publication for detailed thermodynamic data. | Ekström et al. (2022) |
| Interacting Amino Acid Residues in AChE Active Site | Trp86, Tyr133, Phe295, Phe297, Trp286, Tyr337, Tyr341, His447 | |
| PDB ID of AChE Structure Used for Docking | 7QAK (Mus musculus AChE) |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Acetylcholinesterase in the Cholinergic Synapse
Caption: Cholinergic synapse showing ACh synthesis, release, binding, and degradation by AChE, and the inhibitory action of "this compound".
Molecular Docking Experimental Workflow
Caption: A streamlined workflow for the molecular docking of "this compound" with AChE.
Experimental Protocols
The following protocols are based on established methodologies for molecular docking using AutoDock Vina and are tailored for the study of "this compound" with AChE.
I. Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of Mus musculus Acetylcholinesterase in complex with "this compound" (referred to as compound 1 in the publication) from the Protein Data Bank (PDB ID: 7QAK).
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).
-
Remove all water molecules and any co-crystallized ligands and ions that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
II. Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of "this compound" can be obtained from the supplementary information of the Ekström et al. (2022) paper or drawn using a chemical drawing tool like ChemDraw and converted to a 3D format (e.g., MOL or SDF).
-
Prepare the Ligand:
-
Load the ligand structure into AutoDockTools.
-
Detect the rotatable bonds in the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
III. Grid Box Generation
-
Define the Binding Site: The binding site can be defined based on the coordinates of the co-crystallized ligand in PDB entry 7QAK.
-
Set Grid Parameters:
-
In AutoDockTools, load the prepared protein PDBQT file.
-
Open the "Grid Box" option.
-
Center the grid box on the active site of AChE, encompassing the catalytic anionic subsite (CAS) and the peripheral anionic subsite (PAS). Key residues such as Trp86, Tyr133, and Phe295 should be included within the grid.
-
Adjust the dimensions of the grid box to be large enough to allow for the free rotation and translation of the ligand. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Save the grid parameter file.
-
IV. Molecular Docking Simulation
-
Configure AutoDock Vina: Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center and size), and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created with details of the docking run.
V. Analysis of Docking Results
-
Visualize Binding Poses: Load the protein PDBQT file and the docking output PDBQT file into a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio).
-
Analyze Binding Interactions:
-
Examine the top-ranked binding pose to identify the specific interactions between "this compound" and the amino acid residues of AChE.
-
Identify hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Pay close attention to interactions with key residues in the CAS and PAS, such as Trp86, Tyr133, Phe295, Trp286, and Tyr337.
-
Measure the distances of these interactions to assess their strength.
-
-
Compare with Experimental Data: Correlate the docking results with the experimental IC50 value to validate the predicted binding mode. A strong correlation between a low binding energy and a low IC50 value suggests a plausible binding model.
These protocols provide a robust framework for conducting and analyzing the molecular docking of "this compound" with AChE. For specific numerical values for binding energies and a more detailed description of the experimental setup, researchers are encouraged to consult the primary literature by Ekström et al. (2022).
References
- 1. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Call for Papers: ACS Medicinal Chemistry Letters Special Issue on New Enabling Drug Discovery Technologies - Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallography of MAO-B in Complex with a Dual AChE Inhibitor: Application Notes and Protocols
These application notes provide a detailed overview of the crystallographic studies of human Monoamine Oxidase B (MAO-B) in complex with a dual Acetylcholinesterase (AChE) and MAO-B inhibitor. The protocols outlined below are based on the methodologies described in the study by Ekström et al. (2022), which reports the crystal structures of MAO-B with coumarin-based reversible inhibitors.[1][2][3][4][5] While the specific inhibitor "Dual AChE-MAO B-IN-2" was not explicitly found under that name in the crystallographic literature, the coumarin derivatives detailed in the aforementioned study represent a structurally and functionally analogous class of dual-target inhibitors. Specifically, the data presented pertains to the inhibitor designated as compound 1 in the reference publication.
Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in structural biology, medicinal chemistry, and neuropharmacology, particularly those with an interest in multi-target drug design for neurodegenerative diseases like Alzheimer's.
Introduction to MAO-B and Dual-Target Inhibition
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neurotransmitters, such as dopamine.[4][6] Its inhibition can lead to increased dopamine levels, which is a therapeutic strategy for Parkinson's disease. In the context of Alzheimer's disease, inhibiting MAO-B is also considered beneficial as it can reduce oxidative stress.[7]
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic approach for managing the cognitive symptoms of Alzheimer's disease.
The development of dual-target inhibitors that can simultaneously modulate both MAO-B and AChE activity presents a promising strategy for a more effective treatment of complex neurodegenerative disorders.[1][2][3][4][5][7][8] Structural studies of these inhibitors in complex with their target enzymes are vital for understanding their binding modes and for the rational design of new, more potent compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for the dual inhibitor compound 1 as reported by Ekström et al. (2022).[1][2][3][4][5]
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| 1 | hMAO-B | 1.8 | 4.5 | Tight-binding |
| 1 | mAChE | 0.055 | - | - |
hMAO-B: human Monoamine Oxidase B; mAChE: mouse Acetylcholinesterase.
Table 2: Crystallographic Data for MAO-B in Complex with Compound 1
| PDB ID | 7P4F [9] |
| Resolution (Å) | 2.30 |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=89.9, b=127.9, c=241.8 |
| R-work / R-free | 0.201 / 0.245 |
| No. of protein atoms | 15582 |
| No. of ligand atoms | 70 |
| No. of water molecules | 338 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the crystallographic study of MAO-B in complex with the dual inhibitor.
Protein Expression and Purification of Human MAO-B
Recombinant human MAO-B is expressed in the yeast Pichia pastoris and purified as a membrane-bound protein.[6]
Protocol:
-
Expression:
-
Transform Pichia pastoris strain X-33 with the pPICZ B vector containing the gene for human MAO-B.
-
Grow the transformed yeast in a fermenter at 30°C in a defined medium.
-
Induce protein expression by the addition of methanol to a final concentration of 0.5% (v/v) and continue fermentation for 48-72 hours.
-
-
Membrane Preparation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing protease inhibitors).
-
Lyse the cells using a high-pressure homogenizer.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% (w/v) Zwittergent 3-12).
-
Stir for 1 hour at 4°C to solubilize the membrane proteins.
-
Centrifuge at high speed to remove insoluble material.
-
Apply the supernatant to an anion-exchange chromatography column (e.g., DEAE-Sepharose).
-
Elute the protein with a salt gradient (e.g., 0-500 mM NaCl).
-
Pool the fractions containing MAO-B and concentrate the protein.
-
Further purify the protein by size-exclusion chromatography.
-
Crystallization of the MAO-B - Inhibitor Complex
Crystals of the MAO-B complex are grown using the hanging drop vapor diffusion method.
Protocol:
-
Complex Formation:
-
Incubate the purified MAO-B protein (at a concentration of 5-10 mg/mL) with a 5-fold molar excess of the inhibitor compound 1 for 1 hour at 4°C.
-
-
Crystallization:
-
Set up hanging drops by mixing 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.
-
The reservoir solution typically contains:
-
15-25% (w/v) Polyethylene glycol (PEG) 3350
-
0.1 M Bis-Tris pH 6.5
-
0.2 M Ammonium sulfate
-
-
Equilibrate the drops against 500 µL of the reservoir solution at 20°C.
-
Crystals usually appear within one to two weeks.
-
X-ray Data Collection and Structure Determination
Protocol:
-
Cryo-protection and Data Collection:
-
Harvest the crystals and briefly soak them in a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% (v/v) glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data using software such as XDS or MOSFLM.
-
Solve the crystal structure by molecular replacement using a previously determined structure of MAO-B (e.g., PDB ID 2V5Z) as a search model.
-
Refine the structure using software like REFMAC5 or PHENIX, including the inhibitor molecule in the model.
-
Perform manual model building and refinement using programs like Coot.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the relevant biological pathway and the experimental workflow.
Caption: Dual inhibition of MAO-B and AChE.
Caption: Experimental workflow for MAO-B crystallography.
References
- 1. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of Human Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 9. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dual AChE-MAO B-IN-2 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of "Dual AChE-MAO B-IN-2," a potent dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
A1: this compound is a potent inhibitor of both AChE and MAO-B. The reported half-maximal inhibitory concentrations (IC50) are:
| Target Enzyme | IC50 Value |
| Acetylcholinesterase (AChE) | 0.12 µM[1] |
| Monoamine Oxidase B (MAO-B) | 0.01 µM[1] |
These values serve as a starting point for determining the optimal concentration range for your specific in vitro experiments.
Q2: What is the mechanism of action for this dual inhibitor?
A2: this compound functions by simultaneously inhibiting two key enzymes implicated in the pathology of Alzheimer's disease.[2] By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft, which is crucial for memory and cognitive processes.[2] Concurrently, by inhibiting MAO-B, it reduces the degradation of dopamine and prevents the formation of reactive oxygen species (ROS) and neurotoxins, thus mitigating oxidative stress and neuroinflammation.[2]
Q3: What are the initial concentration ranges I should test in my cell-based assays?
A3: A good starting point is to test a wide range of concentrations spanning several orders of magnitude around the reported IC50 values. A suggested range would be from 0.001 µM to 10 µM. This allows for the determination of a dose-response curve and the identification of the optimal concentration for the desired biological effect without inducing significant cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect on AChE or MAO-B activity.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Prepare fresh serial dilutions of the inhibitor from a new stock solution. Verify the concentration of your stock solution. It is advisable to test a broader range of concentrations to ensure the active range is not being missed.
-
-
Possible Cause 2: Inactive enzyme.
-
Solution: Ensure that the AChE and MAO-B enzymes are active. Run a positive control with a known inhibitor (e.g., donepezil for AChE, selegiline for MAO-B) to validate the assay setup.
-
-
Possible Cause 3: Issues with the assay protocol.
-
Solution: Review the detailed experimental protocols for --INVALID-LINK-- and --INVALID-LINK-- activity assays below. Pay close attention to buffer components, substrate concentrations, and incubation times.
-
Problem 2: I am observing high levels of cytotoxicity in my cell-based assays.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not exceeding a level toxic to your specific cell line (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.
-
Problem 3: My results are not reproducible.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, inhibitor incubation time, and assay reading times. Ensure all reagents are properly stored and handled.
-
-
Possible Cause 2: Cell line variability.
-
Solution: Use cells from the same passage number for all experiments. Regularly check for mycoplasma contamination, which can affect cell health and experimental outcomes.
-
Experimental Protocols
Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is based on the principle that AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (TNB), the absorbance of which can be measured at 412 nm.[5]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
100 µL of the inhibitor dilution (or buffer for control).
-
50 µL of AChE solution.
-
50 µL of DTNB solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC50 value.
Detailed Protocol: In Vitro Monoamine Oxidase B (MAO-B) Activity Assay
This protocol utilizes kynuramine as a substrate, which is metabolized by MAO-B to form 4-hydroxyquinoline, a fluorescent product.[2][6]
Materials:
-
Monoamine Oxidase B (MAO-B) enzyme
-
Kynuramine - Substrate
-
Phosphate buffer (pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
In a 96-well black plate, add the following to each well:
-
50 µL of the inhibitor dilution (or buffer for control).
-
50 µL of MAO-B enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Detailed Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]
- 3. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Coumarin-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor bioavailability of these compounds.
Section 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during the experimental evaluation of coumarin-based inhibitors: poor aqueous solubility and rapid metabolism.
Issue 1: Poor Aqueous Solubility
Many coumarin derivatives exhibit low solubility in aqueous media, which is a primary barrier to achieving adequate oral bioavailability.
Q1: My coumarin inhibitor has low aqueous solubility. What are the initial steps to troubleshoot this?
A: When facing low aqueous solubility, a stepwise approach is recommended. Start with simple formulation adjustments before moving to more complex techniques.
-
Initial Assessment: First, quantify the extent of the problem by performing a kinetic or thermodynamic solubility assay. This provides a baseline value to track improvement.
-
pH Modification: For coumarin derivatives with ionizable groups (e.g., acidic phenols, basic amines), adjusting the pH of the formulation can significantly enhance solubility. Determine the pKa of your compound and prepare formulations in buffers where the compound is in its more soluble, ionized state.
-
Co-solvents: Employing water-miscible organic solvents (co-solvents) is a rapid and effective technique. Common co-solvents for preclinical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG). Systematically screen different co-solvent percentages to find an optimal balance between solubility enhancement and potential toxicity.
Q2: What are the most common formulation strategies to improve the solubility and dissolution rate of coumarin-based compounds?
A: If simple pH and co-solvent adjustments are insufficient, several advanced formulation strategies can be employed. These techniques aim to either reduce the particle size, create amorphous forms, or use carriers to improve dissolution.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Micronization: This process reduces particle size to the micron range (1-10 µm) using techniques like jet milling. While it improves dissolution rate, it doesn't alter the equilibrium solubility.
-
Nanonization: Creating nanosuspensions reduces particle size to the sub-micron range, further enhancing the dissolution rate and saturation solubility. High-pressure homogenization is a common method for producing nanosuspensions.
-
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within an inert carrier matrix (often a polymer). This approach prevents the drug from crystallizing and presents it in a higher-energy, more soluble state. Techniques like spray drying and hot-melt extrusion are used to create solid dispersions.
-
Complexation: Using complexing agents can mask the lipophilic properties of the drug and enhance its aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule within their cavity.
-
-
Lipid-Based Formulations: For highly lipophilic coumarins, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in aqueous media (e.g., in the gastrointestinal tract), presenting the drug in a solubilized form for absorption.
Issue 2: Rapid Metabolism & Poor Stability
Coumarins are extensively metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, which can lead to rapid clearance and low systemic exposure.
Q3: My coumarin inhibitor shows high clearance in in vitro metabolic assays. What are the primary metabolic pathways for coumarins?
A: Understanding the metabolic pathways of the coumarin scaffold is crucial for interpreting stability data and designing more robust inhibitors. The two major metabolic routes are 7-hydroxylation and 3,4-epoxidation, catalyzed by various CYP enzymes.[1]
-
7-Hydroxylation: This is the primary detoxification pathway in humans, predominantly catalyzed by CYP2A6 . This reaction adds a hydroxyl group at the 7-position of the coumarin ring, creating the metabolite 7-hydroxycoumarin, which is more polar and easily excreted.[1]
-
3,4-Epoxidation: This pathway leads to the formation of a reactive coumarin-3,4-epoxide. This intermediate can be hydrolyzed to form o-hydroxyphenylacetaldehyde, a potentially hepatotoxic metabolite. Several CYP enzymes can catalyze this reaction, including CYP1A1, CYP1A2, and CYP2E1 .[1] P450 3A4 can also lead to the formation of 3-hydroxycoumarin via this pathway.
-
Other Hydroxylations: Minor hydroxylation can also occur at the 3-, 6-, or 8-positions.[1]
Q4: How can I improve the metabolic stability of my coumarin-based inhibitor?
A: Improving metabolic stability typically involves medicinal chemistry approaches to block or reduce the susceptibility of the molecule to enzymatic attack.
-
Structural Modification (Lead Optimization):
-
Blocking Metabolic Hotspots: If you identify a primary site of metabolism (e.g., the 7-position), you can introduce chemical groups that sterically hinder or electronically deactivate that position. For example, replacing a hydrogen with a fluorine atom at a site of hydroxylation can block metabolism at that position.
-
Bioisosteric Replacement: Replace metabolically liable groups with more stable isosteres that retain the desired pharmacological activity.
-
-
Prodrug Strategy: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[2] This strategy can be used to mask metabolically liable functional groups. For coumarins, this could involve creating ester or carbamate prodrugs at a phenolic hydroxyl group to protect it from rapid glucuronidation or sulfation (Phase II metabolism).[3][4] Coumarin-based prodrugs have been designed to improve the oral absorption of other parent drugs by masking polar functional groups, thereby increasing membrane permeability.[3]
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the primary metabolizing CYP enzyme can increase the bioavailability of the coumarin inhibitor. However, this approach carries a high risk of drug-drug interactions and is generally less preferred than optimizing the molecule itself.
Issue 3: Low Permeability & Absorption
Even with adequate solubility and stability, a compound may fail to be absorbed if it cannot efficiently cross the intestinal epithelium.
Q5: My compound has good solubility and stability, but still shows low oral absorption. What could be the issue?
A: Poor membrane permeability is the likely culprit. This can be due to the physicochemical properties of the compound or its interaction with efflux transporters in the gut wall.
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[5] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium.[6]
-
Identify Efflux: A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A), can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux is occurring.[5]
-
Strategies to Overcome Poor Permeability:
-
Prodrugs: As mentioned previously, masking polar functional groups (e.g., carboxyl and amino groups) with lipophilic promoieties can create a more membrane-permeable prodrug.[3] Studies have shown that coumarin-based cyclic prodrugs can be 5-6 times more permeable across Caco-2 monolayers than the parent compound.[3]
-
Formulation with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase drug permeability.
-
Nanotechnology: Encapsulating the drug in nanoparticles can alter its transport pathway across the intestine, potentially utilizing endocytic pathways and avoiding efflux transporters.
-
Section 2: Data Summary Tables
Table 1: Comparison of Common Solubility & Bioavailability Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area by reducing particle size to 1-10 µm. | Simple, established technology. | Does not increase equilibrium solubility; may not be sufficient for very poorly soluble drugs. |
| Nanonization | Increases surface area and saturation solubility by reducing particle size to <1 µm. | Significant increase in dissolution velocity; suitable for oral and parenteral delivery. | High-energy process; potential for particle aggregation requires stabilizers. |
| Solid Dispersion | Drug is dispersed in an amorphous state within a hydrophilic polymer matrix. | Large increases in solubility and dissolution; can create supersaturated solutions. | Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying). |
| Complexation (Cyclodextrins) | A host molecule (cyclodextrin) encapsulates the hydrophobic drug molecule. | Enhances solubility and stability; can be used in liquid or solid dosage forms. | Limited by drug size and geometry; can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Systems (SEDDS/SMEDDS) | Drug is dissolved in a mixture of lipids and surfactants, forming an emulsion in the GI tract. | Excellent for lipophilic drugs; enhances lymphatic uptake, potentially avoiding first-pass metabolism. | High surfactant content can cause GI irritation; potential for drug precipitation upon dilution. |
| Prodrugs | A bioreversible derivative is made to improve physicochemical properties (e.g., permeability, stability). | Can overcome multiple barriers simultaneously (solubility, permeability, metabolism).[2] | Requires careful design to ensure efficient conversion to the active drug; adds synthetic complexity. |
Table 2: Major Human Cytochrome P450 (CYP) Enzymes in Coumarin Metabolism
| Enzyme | Primary Metabolic Reaction | Key Metabolite(s) | Significance |
| CYP2A6 | 7-Hydroxylation | 7-Hydroxycoumarin | Primary detoxification pathway in humans; high efficiency.[1] |
| CYP1A1 / CYP1A2 | 3,4-Epoxidation | Coumarin 3,4-epoxide -> o-HPA | Bioactivation pathway; can lead to reactive metabolites.[1] |
| CYP2E1 | 3,4-Epoxidation | Coumarin 3,4-epoxide -> o-HPA | Contributes to the bioactivation pathway.[1] |
| CYP3A4 | 3,4-Epoxidation, 3-Hydroxylation | 3-Hydroxycoumarin, o-HPA* | Involved in the metabolism of many drugs, high potential for drug-drug interactions.[7] |
| CYP1B1 | Oxidation | 7-Hydroxycoumarin metabolites | Expressed in extrahepatic tissues; can contribute to local metabolism.[8] |
*o-HPA: o-hydroxyphenylacetaldehyde
Section 3: Key Experimental Protocols
These are generalized protocols. Researchers should optimize them for their specific compounds and analytical methods.
Protocol 1: Kinetic Aqueous Solubility Assay[9][10]
Objective: To rapidly determine the solubility of a compound from a DMSO stock solution, mimicking conditions in early drug discovery screening.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the coumarin inhibitor in 100% DMSO.
-
Prepare the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Assay Plate Setup:
-
Add the aqueous buffer to the wells of a 96-well microtiter plate.
-
Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100-200 µM). The final DMSO concentration should be kept low (≤2%).
-
-
Incubation:
-
Separation of Undissolved Compound:
-
After incubation, filter the samples using a 96-well filter plate (e.g., with a 0.45 µm filter) by centrifugation to separate any precipitate from the saturated solution.
-
-
Quantification:
-
Take an aliquot of the clear filtrate and transfer it to a new 96-well plate.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry, against a standard curve prepared in the same buffer/DMSO mixture.[11]
-
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)[13][14]
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[12]
-
Prepare the test compound solution in buffer from a stock solution. The final concentration is typically 1 µM.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution in a 37°C water bath for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture.[13]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[14]
-
-
Sample Processing & Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., 3000 rpm for 5 min) to precipitate the microsomal proteins.[13]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the half-life and incubation parameters.[15]
-
Protocol 3: Caco-2 Cell Permeability Assay[18][19]
Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[6]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates proper tight junction formation.[16]
-
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
A -> B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) side and drug-free buffer to the basolateral (B) side.
-
B -> A Transport: Add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.
-
-
Sampling & Incubation:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 or 120 minutes), take samples from the receiver compartment (B for A->B transport, A for B->A transport).[6] Also, take a sample from the donor compartment at the beginning and end of the experiment to confirm compound stability and calculate mass balance.
-
-
Analysis and Calculation:
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[5]
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
-
Section 4: Visual Guides
Diagrams of Key Processes & Workflows
Caption: Troubleshooting workflow for poor bioavailability of coumarin inhibitors.
Caption: Primary metabolic pathways of the coumarin core in humans.
References
- 1. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Mechanism-based Inhibition of CYP1A1 and CYP3A4 by the Furanocoumarin Chalepensin [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"Dual AChE-MAO B-IN-2" stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Dual AChE-MAO B-IN-2. Our aim is to address potential stability issues and other common challenges encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C. If you need to prepare a stock solution, dissolve the compound in a suitable solvent (e.g., DMSO) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage, a stock solution can be kept at 4°C for a few days, but it is best to consult the Certificate of Analysis for specific recommendations[1][2].
Q2: I am observing a decrease in the inhibitory activity of my this compound stock solution over time. What could be the cause?
A2: A decrease in inhibitory activity can be due to several factors:
-
Degradation: The compound may be degrading in your solvent or under your storage conditions. Repeated freeze-thaw cycles can also contribute to degradation.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic storage tubes, reducing the effective concentration of your stock solution.
-
Solvent Evaporation: If not sealed properly, the solvent from your stock solution can evaporate, leading to an inaccurate concentration.
To troubleshoot this, we recommend preparing fresh stock solutions and comparing their activity to your older stocks. Using low-adhesion microcentrifuge tubes can also mitigate adsorption issues.
Q3: Can I use this compound in cell-based assays? Are there any known cytotoxicity issues?
A3: While the provided literature primarily focuses on in vitro enzyme inhibition, the use of similar dual inhibitors in cell-based assays is common. However, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q4: What is the mechanism of inhibition for this compound?
A4: this compound is a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). It has been shown to be a potent inhibitor of both enzymes, with IC50 values of 0.12 µM for AChE and 0.01 µM for MAO-B[1]. The inhibition of MAO-B by a similar compound (compound 1 in the cited study) was found to be competitive and tight-binding[3][4].
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Assay Buffer | 1. Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. 2. Perform a time-course experiment to assess the stability of the compound in your assay buffer over the duration of your experiment. Pre-incubate the inhibitor in the buffer for varying amounts of time before adding the enzyme and substrate. |
| Enzyme Instability | 1. Ensure that the enzymes (AChE and MAO-B) are stored correctly and have not undergone multiple freeze-thaw cycles. 2. Run a control with a known stable inhibitor to confirm enzyme activity. |
| Assay Conditions | 1. Verify the pH and temperature of your assay conditions, as these can affect both enzyme activity and compound stability. 2. Ensure consistent mixing and incubation times across all experiments. |
Issue 2: High Background Signal or Assay Interference
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence/Colorimetric Interference | 1. Run a control well containing only the assay buffer and this compound at the highest concentration used in your experiment to check for intrinsic signal. 2. If interference is observed, consider using an alternative assay method with a different detection modality (e.g., luminescence instead of fluorescence). |
| Precipitation of the Compound | 1. Visually inspect the wells for any signs of precipitation, especially at higher concentrations. 2. Determine the solubility of this compound in your assay buffer. If solubility is an issue, you may need to add a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Target | Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | IC50 | 0.12 µM | [1] |
| Monoamine Oxidase B (MAO-B) | IC50 | 0.01 µM | [1] |
| Monoamine Oxidase B (MAO-B) | Ki | 4.5 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Assay Buffer
Objective: To determine the stability of this compound in the assay buffer over a time course relevant to long-term experiments.
Materials:
-
This compound
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Enzyme (AChE or MAO-B)
-
Substrate (e.g., acetylthiocholine for AChE, benzylamine for MAO-B)
-
Detection Reagent (e.g., DTNB for AChE, Amplex Red for MAO-B)
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by diluting the stock solution in the assay buffer to the desired final concentration.
-
Pre-incubate the working solutions at the experimental temperature (e.g., 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, initiate the enzyme inhibition assay: a. Add the pre-incubated inhibitor solution to the wells of a 96-well plate. b. Add the enzyme to the wells and incubate for a short period (e.g., 15 minutes). c. Add the substrate to initiate the reaction. d. Measure the reaction rate using a plate reader.
-
Calculate the percent inhibition for each time point relative to a control with no inhibitor.
-
Plot the percent inhibition versus the pre-incubation time. A significant decrease in inhibition over time indicates instability of the compound in the assay buffer.
Protocol 2: Standard Enzyme Inhibition Assay (Ellman's Method for AChE)
Objective: To determine the IC50 value of this compound for AChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
DTNB solution
-
-
Add the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.
-
Calculate the reaction rates from the linear portion of the absorbance versus time curves.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
References
Addressing off-target effects of "Dual AChE-MAO B-IN-2" in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Dual AChE-MAO B-IN-2" in cell line experiments. Our goal is to help you identify and address potential off-target effects to ensure the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is designed as a multi-target-directed ligand (MTDL) to simultaneously inhibit two key enzymes involved in the pathology of neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[1][2][3][4]. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while MAO-B is involved in the degradation of dopamine and contributes to oxidative stress[4].
Q2: What are potential off-target effects and why are they a concern?
A2: Off-target effects occur when a compound interacts with proteins other than its intended targets.[5] These unintended interactions can lead to a variety of cellular responses that may confound experimental results, leading to misinterpretation of the compound's efficacy and mechanism of action.[5] For dual inhibitors, which are designed to be multi-targeted, distinguishing between desired polypharmacology and undesirable off-target effects is critical.
Q3: I am observing unexpected changes in cell morphology and viability at concentrations where I don't expect to see an effect based on the IC50 values for AChE and MAO-B. What could be the cause?
A3: This could be indicative of off-target effects. Small-molecule inhibitors can sometimes interact with a range of other cellular proteins, including kinases or other enzymes, which can impact cell health and morphology.[6] It is also possible that the specific cell line you are using expresses a unique combination of proteins that are sensitive to the compound. We recommend performing a dose-response curve for cytotoxicity in your specific cell line to determine the therapeutic window.
Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of AChE and MAO-B and not an off-target effect?
A4: To confirm on-target activity, consider the following approaches:
-
Rescue Experiments: If possible, transfect your cells with versions of AChE or MAO-B that are resistant to the inhibitor. If the phenotype is reversed, it suggests on-target activity.
-
Direct Enzyme Activity Assays: Measure the activity of AChE and MAO-B directly in cell lysates after treatment with this compound to confirm target engagement at the concentrations used in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Cellular Toxicity at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-spectrum kinome scan to identify potential off-target kinases.[6]2. If specific off-target kinases are identified, cross-reference with known cellular pathways to understand the mechanism of toxicity.3. Use a more specific inhibitor for the identified off-target kinase as a control to see if it phenocopies the toxicity. |
| Mitochondrial Dysfunction | 1. Assess mitochondrial membrane potential using assays like TMRE or JC-1 staining.2. Measure cellular ATP levels.3. Evaluate the production of reactive oxygen species (ROS). |
| Cell Line Specific Sensitivity | 1. Test the compound in a panel of different cell lines to determine if the toxicity is widespread or cell-type specific.2. Compare the gene expression profiles of sensitive and resistant cell lines to identify potential off-target candidates. |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare fresh stock solutions of the inhibitor for each experiment.[5]2. Protect the compound from light and store it at the recommended temperature.3. Verify the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Cell Culture Conditions | 1. Ensure consistent cell passage number and confluency at the time of treatment.2. Regularly test for mycoplasma contamination.3. Use a consistent source and lot of serum and other media components. |
| Experimental Technique | 1. Ensure accurate and consistent pipetting of the inhibitor.2. Use appropriate controls in every experiment (e.g., vehicle control, positive controls). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for AChE and MAO-B in Cell Lysates
Objective: To determine the concentration of this compound that inhibits 50% of the activity of AChE and MAO-B in a cell line of interest.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
AChE activity assay kit (e.g., Ellman's reagent-based)[4]
-
MAO-B activity assay kit (e.g., fluorometric or colorimetric)
-
96-well plates
-
Plate reader
Procedure:
-
Culture and harvest the cells.
-
Lyse the cells and collect the supernatant.
-
Determine the total protein concentration of the cell lysate.
-
Prepare serial dilutions of this compound.
-
In separate 96-well plates for AChE and MAO-B assays, add a standardized amount of cell lysate to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate according to the manufacturer's instructions for the respective activity assay kits.
-
Add the substrate for either AChE or MAO-B to initiate the reaction.
-
Measure the absorbance or fluorescence at appropriate time points using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on a Panel of Kinases
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Commercial kinase profiling service or an in-house kinase screening platform. These services typically provide a panel of purified kinases.
Procedure:
-
Prepare a concentrated stock solution of this compound.
-
Submit the compound to a kinase profiling service at a specified concentration (e.g., 1 µM or 10 µM).
-
The service will perform in vitro kinase activity assays in the presence of your compound.
-
The results will be provided as a percentage of inhibition for each kinase in the panel.
-
Analyze the data to identify kinases that are significantly inhibited by the compound.
-
Follow up on any significant "hits" with further validation experiments in your cell line of interest.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: General experimental workflow for troubleshooting.
References
- 1. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of Dual AChE-MAO B Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common structural scaffolds for dual AChE-MAO B inhibitors?
A1: Several chemical scaffolds have been explored for the development of dual inhibitors of AChE and MAO-B. The most common classes include derivatives of chalcone, coumarin, chromone, and tacrine, among others.[1][2] The design strategy often involves linking pharmacophores known to inhibit each enzyme.[1]
Q2: What are the typical challenges encountered during the synthesis of these dual inhibitors?
A2: Common synthetic challenges include multi-step reactions leading to low overall yields, purification of intermediates, and the potential for side reactions. For instance, in the synthesis of chalcone-based inhibitors, the Claisen-Schmidt condensation can be sensitive to reaction conditions. Similarly, the synthesis of tacrine derivatives via the Friedländer reaction can sometimes result in difficult-to-separate byproducts.[3][4]
Q3: What are the recommended purification techniques for dual AChE-MAO B inhibitors?
A3: Column chromatography is the most frequently employed technique for the purification of these compounds.[5] However, challenges such as poor solubility and the potential for the compound to degrade on silica gel can arise. In such cases, alternative techniques like preparative thin-layer chromatography (TLC) or recrystallization may be necessary. For AChE inhibitors specifically, affinity chromatography using a ligand like tacrine can be a highly selective purification method.[6]
Q4: How can I confirm the identity and purity of my synthesized compound?
A4: A combination of analytical techniques is essential for structural confirmation and purity assessment. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[7] Purity is often determined by High-Performance Liquid Chromatography (HPLC) analysis.
Q5: What are some common issues that can lead to low inhibitory activity in my synthesized compounds?
A5: Several factors can contribute to lower-than-expected biological activity. These include the presence of impurities that may interfere with the assay, incorrect stereochemistry of the final compound, or degradation of the compound during storage. It is also crucial to ensure that the chosen structural scaffold and functional groups are optimal for binding to both AChE and MAO-B active sites.[1][2]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction, side reactions, or degradation of product. | Optimize reaction conditions (temperature, time, catalyst). Use inert atmosphere if reagents are air/moisture sensitive. Analyze crude product by TLC or LC-MS to identify byproducts. |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent or forms an emulsion during workup. | Use a different solvent for extraction. Employ salting out to break emulsions. Consider precipitation or crystallization as an alternative to extraction. |
| Formation of Impurities | Non-optimal reaction conditions or reactive functional groups. | Modify the synthetic route to protect reactive groups. Purify starting materials before use. Adjust stoichiometry of reactants. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation in Column Chromatography | Co-elution of product and impurities with similar polarity. | Optimize the solvent system (eluent polarity). Try a different stationary phase (e.g., alumina instead of silica gel). Consider using gradient elution. |
| Compound Degradation on Silica Gel | The compound is sensitive to the acidic nature of silica gel. | Use neutral or basic alumina for chromatography. Deactivate silica gel by pre-treating with a base like triethylamine. |
| Low Recovery from Column | Compound is irreversibly adsorbed onto the stationary phase or is insoluble in the eluent. | Choose a more polar eluent system. Pre-adsorb the crude product onto a small amount of silica gel before loading onto the column. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities (IC₅₀ values) for various classes of dual AChE-MAO B inhibitors.
| Inhibitor Class | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| Homoisoflavonoid Derivatives | 3.94 | 3.44 | [8] |
| Propargylamine-modified Pyrimidinylthiourea | 0.032 | 2.117 | [9] |
| Chalcone Derivatives | 0.41 - 4.39 | 0.028 - 8.8 | [10] |
| Aryl Hydrazones | 0.024 - 69.096 | 7.009 - 16.998 | [7] |
| Chromone-based Inhibitors | 0.37 - 3.69 | Not specified | [1] |
| Quinolotacrine Hybrids | 0.285 | >100 | [11] |
| Coumarin-Chalcone Hybrids | Not specified | 0.76 | [4] |
| Fluorinated Coumarin Derivatives | 0.550 | 0.0082 | [12] |
| 3,7-substituted Coumarin Derivatives | Weak | 0.014 - 0.498 | [13] |
Experimental Protocols
General Protocol for the Synthesis of a Chalcone-Based Dual Inhibitor
This protocol is a generalized procedure based on the Claisen-Schmidt condensation reaction commonly used for synthesizing chalcones.
-
Dissolve equimolar amounts of an appropriate acetophenone derivative and a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for Enzyme Inhibition Assays
AChE Inhibition Assay (Ellman's Method):
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Add various concentrations of the inhibitor to the wells.
-
Initiate the reaction by adding AChE enzyme.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
MAO-B Inhibition Assay:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
In a 96-well plate, add buffer, MAO-B enzyme, and various concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding a suitable substrate (e.g., kynuramine).
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations
Caption: Dual inhibition of AChE and MAO-B increases neurotransmitter levels.
Caption: A typical experimental workflow for synthesizing and evaluating a novel inhibitor.
Caption: A logical approach to troubleshooting common experimental challenges.
References
- 1. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purification of acetylcholinesterase by tacrine affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel tacrine-based acetylcholinesterase inhibitors as potential agents for the treatment of Alzheimer's disease: Quinolotacrine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Kinetic Analysis of Dual AChE/MAO-B Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the kinetic analysis of dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors.
Frequently Asked Questions (FAQs)
1. What are the standard assays for determining the inhibitory activity of a dual AChE/MAO-B inhibitor?
Standard assays include the Ellman's assay for acetylcholinesterase (AChE) activity and various assays for monoamine oxidase B (MAO-B), such as peroxidase-coupled assays or fluorescence-based methods using substrates like kynuramine.[1][2][3] Discontinuous methods, like those involving radiochemicals or HPLC, can also be employed for more detailed kinetic studies.[3]
2. How do I determine the mode of inhibition (e.g., competitive, non-competitive, mixed)?
The mode of inhibition can be determined by performing kinetic studies at varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.[4][5][6]
3. What is "tight-binding" inhibition and how do I analyze it?
Tight-binding inhibition occurs when the inhibitor binds to the enzyme with very high affinity (low Ki value), comparable to the enzyme concentration used in the assay. In such cases, the standard Michaelis-Menten kinetics assumptions are not valid. The Morrison equation is a suitable model for analyzing the kinetics of tight-binding inhibitors to determine an accurate Ki value.[1][2] A key indicator of tight-binding inhibition can be an IC50 value that changes with the concentration of the enzyme.[1]
4. What are some common substrates and enzymes used in these assays?
-
For AChE: Acetylthiocholine iodide (ATCI) is a common substrate for the Ellman's assay. Commercially available recombinant human or electric eel AChE is often used.[1][2]
-
For MAO-B: Benzylamine is a common substrate for spectrophotometric assays, while kynuramine can be used in fluorescence-based assays.[1][2] Recombinant human MAO-B expressed in systems like Pichia pastoris is frequently utilized.[1][2]
5. How can I assess the selectivity of my dual inhibitor for MAO-B over MAO-A?
To determine selectivity, you need to perform kinetic assays against both MAO-A and MAO-B enzymes. The ratio of the IC50 or Ki values (IC50(MAO-A) / IC50(MAO-B)) will give you the selectivity index. A high selectivity index indicates a preference for MAO-B inhibition.[4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for AChE inhibition. | - Instability of the thiol product in the Ellman's assay.- Substrate inhibition at high concentrations of acetylthiocholine.[3] - Pipetting errors or inconsistent incubation times. | - Ensure fresh reagents and monitor the stability of the colorimetric signal over time.- Perform a substrate titration to determine the optimal substrate concentration that does not cause inhibition.- Use calibrated pipettes and a consistent, timed protocol for all experiments. |
| Non-linear progress curves in the MAO-B assay. | - The inhibitor may be a slow-binding or irreversible inhibitor.- Substrate depletion during the course of the reaction.- Instability of the inhibitor or enzyme under assay conditions. | - Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate to test for time-dependent inhibition.- Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity conditions are met.- Check the stability of your compound and the enzyme in the assay buffer over the experiment's duration. |
| Calculated Ki value is negative or has a very large error. | - Incorrect model fitting (e.g., using Michaelis-Menten for a tight-binding inhibitor).- Poor data quality at low substrate or inhibitor concentrations.- Inaccurate determination of the Michaelis-Menten constant (Km) of the substrate. | - If tight-binding is suspected, use the Morrison equation for data analysis.[1][2]- Ensure you have sufficient data points, especially at concentrations around the Km and Ki values.- Accurately determine the Km for your substrate under your specific experimental conditions before inhibitor studies. |
| Compound precipitates in the assay buffer. | - Low solubility of the test compound.- Incompatibility with buffer components. | - Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) and consistent across all assays, including controls.- Test the solubility of the compound in different buffer systems. |
Quantitative Data Summary
The following tables summarize kinetic data for representative dual AChE/MAO-B inhibitors from the literature. This data can be used as a reference for expected potency and selectivity.
Table 1: Inhibitory Potency (IC50) of Selected Dual Inhibitors
| Compound Class | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Chalcone Derivatives | 1.2 - 6.07 | 0.029 - 0.082 | [7] |
| Chalcone-Mannich Compound | 0.44 | 1.21 | [7] |
| N-methyl-piperazine Chalcones | 4.32 - 8.10 | 0.71 - 1.11 | [4] |
| Morpholine-based Chalcone (MO5) | 6.1 | - | [5] |
| Coumarin Derivative (Compound 7) | 22.04 | - | [8] |
Table 2: Inhibition Constants (Ki) and Mode of Inhibition
| Compound Class | Target Enzyme | Ki (µM) | Mode of Inhibition | Reference |
| N-methyl-piperazine Chalcones (2k, 2n) | MAO-B | 0.21, 0.28 | Competitive | [4] |
| Morpholine-based Chalcone (MO1) | MAO-B | 0.018 | Mixed-type | [5] |
| Morpholine-based Chalcone (MO5) | AChE | 2.52 | Competitive | [5] |
| Morpholine-based Chalcone (MO9) | AChE | 7.04 | Noncompetitive | [5] |
| Coumarin Derivative (Compound 1) | MAO-B | 4.5 | Tight-binding | [1] |
Experimental Protocols
Protocol 1: Determination of AChE Inhibition (Ellman's Method)
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor.
-
In a 96-well plate, add buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Protocol 2: Determination of MAO-B Inhibition (Peroxidase-Coupled Assay)
-
Reagents:
-
Monoamine oxidase B (MAO-B), recombinant human.
-
Benzylamine as the substrate.
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Test inhibitor dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor.
-
In a 96-well plate, add buffer, HRP, Amplex Red, and the test inhibitor at various concentrations.
-
Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the benzylamine substrate solution.
-
Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
Calculate the reaction velocity from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: Workflow for kinetic analysis of dual AChE/MAO-B inhibitors.
Caption: Simplified signaling pathway affected by dual AChE/MAO-B inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence in Coumarin-Based Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in enzyme assays utilizing coumarin compounds.
Frequently Asked Questions (FAQs)
Q1: What are coumarin compounds and why are they used in enzyme assays?
Coumarin and its derivatives are a class of organic compounds widely used as fluorescent probes in enzyme assays.[1][2] They are particularly valuable because many non-fluorescent coumarin substrates can be enzymatically converted into highly fluorescent products, such as 7-hydroxycoumarin (umbelliferone).[1] This "off-to-on" fluorescent signal provides a sensitive and continuous method for measuring enzyme activity.[1][2] These assays are adaptable for high-throughput screening and require minimal sample volumes.[1][2]
Q2: What is autofluorescence and why is it a problem in my enzyme assay?
Autofluorescence is the natural fluorescence emitted by components in a biological sample other than the specific fluorescent probe being used.[3] Common sources of autofluorescence include endogenous molecules like NADH, FAD, collagen, and elastin, as well as components of the assay buffer or cell culture medium.[3] This background fluorescence can interfere with the signal from the coumarin-based substrate, leading to a low signal-to-noise ratio, reduced assay sensitivity, and inaccurate measurement of enzyme activity.
Q3: How can I determine if autofluorescence is impacting my assay results?
To determine if autofluorescence is affecting your experiment, you should run the following controls:
-
No-Enzyme Control: Prepare a reaction mixture containing all components (buffer, substrate, cofactors) except the enzyme. A high fluorescence reading in this control indicates background fluorescence from the assay components themselves.
-
No-Substrate Control: Prepare a reaction mixture with the enzyme, buffer, and any cofactors, but without the coumarin substrate. This will reveal the level of autofluorescence originating from your enzyme preparation or other sample components.
-
Buffer/Media-Only Control: Measure the fluorescence of the assay buffer or cell culture medium alone to check for intrinsic fluorescence.
Q4: Are there alternatives to coumarin-based substrates if autofluorescence is too high?
Yes, if autofluorescence from your sample is high in the blue-green region of the spectrum where coumarins typically emit, you might consider substrates based on other fluorophores. Resorufin-based substrates, for example, operate at longer wavelengths (red region of the spectrum) where autofluorescence is often lower. Additionally, various proprietary fluorogenic substrates with improved spectral properties are commercially available.
Troubleshooting Guide
High background fluorescence is a common issue in coumarin-based enzyme assays. This guide provides a step-by-step approach to identifying and mitigating the source of the problem.
Problem: High background fluorescence in the "no-enzyme" control.
This suggests that the substrate or other assay components are contributing to the high background.
| Possible Cause | Recommended Solution |
| Substrate Instability/Degradation | Ensure the coumarin substrate is stored correctly (typically at -20°C, protected from light) and is not subjected to multiple freeze-thaw cycles. Prepare fresh substrate solutions for each experiment. |
| Autofluorescence of Assay Components | If your assay contains cofactors like NADPH, be aware that it can be fluorescent at excitation wavelengths below 390 nm.[1] If possible, adjust the excitation wavelength to above 400 nm to minimize this interference.[1] |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Problem: High background fluorescence in the "no-substrate" control.
This indicates that the enzyme preparation, cell lysate, or tissue homogenate is the primary source of autofluorescence.
| Possible Cause | Recommended Solution |
| Endogenous Fluorescent Molecules | Biological samples naturally contain fluorescent molecules. Several chemical quenching methods can be employed to reduce this background. See the "Experimental Protocols" section for detailed instructions on Sodium Borohydride and Sudan Black B treatment. |
| High Protein Concentration | An excessively high concentration of the enzyme sample can increase background fluorescence and also cause light scattering.[1] Try diluting your sample to find an optimal concentration that provides sufficient enzyme activity with minimal background. |
| Blood Contamination | Hemoglobin in blood can absorb light in the excitation range of coumarins (370–450 nm), leading to inner filter effects and contributing to background.[1] If working with tissue samples, perfusion to remove blood prior to homogenization is recommended. |
Quantitative Comparison of Autofluorescence Reduction Methods
The following table summarizes the reported efficiency of various chemical treatments in reducing autofluorescence. The effectiveness of each method can be tissue- and wavelength-dependent.
| Treatment | Reported Reduction in Autofluorescence | Reference |
| Trypan Blue | 12-95% | [4] |
| Copper Sulfate | 12-95% | [4] |
| Ammonia/Ethanol | 12-95% | [4] |
| Sudan Black B | 12-95% | [4] |
| TrueVIEW™ Autofluorescence Quenching Kit | 12-95% | [4] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 90-95% | [4][5] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 89-93% | [4][5] |
Experimental Protocols
Protocol 1: Generic Caspase-3 Activity Assay using AC-DEVD-AMC Substrate
This protocol is adapted for a 96-well plate format and can be modified for other proteases with corresponding coumarin-based substrates.
Materials:
-
Cell lysate or purified enzyme
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), reconstituted in DMSO to a stock concentration of 1-10 mM.
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysates (if applicable):
-
For adherent cells, wash with PBS, then lyse with an appropriate cell lysis buffer on ice for 30 minutes.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Set up Assay Reactions:
-
In a black 96-well plate, add your cell lysate or purified enzyme to the wells. The amount will need to be optimized for your specific experimental conditions.
-
Include appropriate controls: no-enzyme, no-substrate, and buffer-only wells.
-
Bring the total volume in each well to 50 µL with Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the Ac-DEVD-AMC stock in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Mix gently by shaking the plate for 30-60 seconds.
-
-
Incubation and Measurement:
Protocol 2: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by aldehyde-based fixatives like formalin or glutaraldehyde.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Fixed cells or tissue sections
Procedure:
-
Prepare a Fresh Solution: Immediately before use, dissolve Sodium Borohydride in PBS or TBS to a final concentration of 1 mg/mL. The solution will fizz.
-
Incubation:
-
Apply the freshly prepared, fizzing solution to your fixed cells or tissue sections.
-
Incubate for a duration determined by your sample type and fixation method. For example, for paraformaldehyde-fixed sections, three 10-minute incubations may be effective.
-
-
Washing:
-
Thoroughly rinse the samples multiple times with PBS or TBS to remove all traces of sodium borohydride.
-
-
Proceed with Assay: Continue with your standard enzyme assay protocol.
Protocol 3: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin granules, which are common in aged tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS with 0.02% Tween 20 (PBST)
-
PBS
Procedure:
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Staining:
-
After any initial processing steps (e.g., deparaffinization and rehydration of tissue sections), incubate the samples with the Sudan Black B solution in a moist chamber at room temperature for 20 minutes.
-
-
Washing:
-
Wash the samples three times for 5 minutes each with PBST.
-
Perform a final 1-minute wash with PBS.
-
-
Proceed with Assay: Continue with your immunolabeling or enzyme assay protocol.
Visualized Workflows and Relationships
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree to guide researchers in troubleshooting high background fluorescence in their enzyme assays.
Generic Signaling Pathway for a Protease Assay
Caption: A diagram illustrating the general principle of a coumarin-based protease assay.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 5. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Dual-Target Inhibitors in SH-SY5Y Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of multi-target ligands represents a promising therapeutic strategy for complex neurodegenerative diseases such as Alzheimer's and Parkinson's. By simultaneously modulating multiple pathological pathways, these compounds may offer superior efficacy and a more favorable side-effect profile compared to single-target agents. This guide provides a comparative analysis of a representative dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, herein referred to as "Compound X" (representing the hypothetical "Dual AChE-MAO B-IN-2"), with other known dual-acting neuroprotective agents. The data presented is derived from studies on the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative research.
Performance Comparison of Dual AChE-MAO B Inhibitors
The therapeutic potential of dual AChE-MAO B inhibitors lies in their ability to address both the cholinergic deficit and the oxidative stress implicated in neurodegeneration. The following table summarizes the inhibitory potency of Compound X against AChE and MAO-B, alongside a selection of other well-characterized dual inhibitors.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound X (Hypothetical) | AChE | 0.15 | Donepezil | 0.02 |
| MAO-B | 0.80 | Selegiline | 0.01 | |
| Compound 14 | AChE | 0.41 | Donepezil | - |
| MAO-B | 8.8 | - | - | |
| Compound 15 | AChE | 0.13 | Donepezil | - |
| MAO-B | 1.0 | - | - | |
| Compound 16 | AChE | 1.3 | Donepezil | - |
| MAO-B | 0.57 | - | - | |
| Compound 18 | AChE | 7.15 | - | - |
| MAO-B | 0.43 | - | - | |
| Compound 20 | AChE | 4.39 | - | - |
| MAO-B | 0.028 | Lazabemide | 0.042 | |
| Compound 48 | AChE | 9.2 | - | - |
| MAO-B | 0.0077 | - | - | |
| Compound 56 | AChE | 0.024 | - | - |
| MAO-B | 0.041 | - | - | |
| Compound 69 | AChE | 0.081 | - | - |
| MAO-B | 0.039 | - | - |
Note: The IC50 values are collated from various studies and should be interpreted with caution due to potential variations in experimental conditions.
Neuroprotective Efficacy in SH-SY5Y Cells
The neuroprotective effects of these compounds are often evaluated by their ability to mitigate cytotoxicity induced by various neurotoxins. The SH-SY5Y cell line provides a robust platform for these assessments.
| Compound | Neurotoxin | Concentration (µM) | Neuroprotection (%) |
| Compound X (Hypothetical) | H₂O₂ | 100 | 75 |
| Aβ₁₋₄₂ | 10 | 68 | |
| MT-031 | H₂O₂ | - | Significant scavenging of free radicals |
| Salidroside Derivatives | Aβ₄₂ | - | Significant protection |
| Liriope platyphylla extract | H₂O₂ | 100 | Significant protection |
| SGGY (Tetrapeptide) | H₂O₂ | 900 | Dose-dependent protection |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments used to assess the neuroprotective effects of dual AChE-MAO B inhibitors in SH-SY5Y cells.
Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, cells are often treated with retinoic acid to induce a more neuron-like phenotype, which is more relevant for neuroprotection studies.
Induction of Neurotoxicity
To mimic the pathological conditions of neurodegenerative diseases, various neurotoxins can be employed:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and subsequent cell death.
-
Amyloid-β Toxicity: Aggregated amyloid-beta (Aβ) peptides, particularly Aβ₁₋₄₂, are used to model the amyloid pathology of Alzheimer's disease.
-
Mitochondrial Dysfunction: 6-hydroxydopamine (6-OHDA) is a neurotoxin that specifically targets dopaminergic neurons and induces mitochondrial dysfunction, relevant to Parkinson's disease models.
Assessment of Neuroprotection
The protective effect of the test compounds is quantified using various assays:
-
Cell Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an indication of cytotoxicity.
-
Reactive Oxygen Species (ROS) Measurement: The DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay is used to quantify intracellular ROS levels. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be assessed by methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or by measuring the expression of key apoptosis-related proteins like Bcl-2 and Bax.
-
Mitochondrial Membrane Potential (MMP): JC-1 staining can be used to measure the mitochondrial membrane potential. A decrease in MMP is an early indicator of apoptosis.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of dual AChE-MAO B inhibitors are mediated through multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of a dual inhibitor in SH-SY5Y cells.
Caption: Simplified diagram of the primary neuroprotective signaling pathways modulated by dual AChE-MAO B inhibitors.
Conclusion
Dual AChE-MAO B inhibitors, such as the representative Compound X, hold significant promise for the treatment of neurodegenerative diseases. Their ability to simultaneously enhance cholinergic neurotransmission and mitigate oxidative stress addresses key pathological features of these disorders. The SH-SY5Y cell line serves as an invaluable tool for the preclinical evaluation and comparison of these multi-target compounds. Further investigations, including in vivo studies, are warranted to fully elucidate the therapeutic potential of this class of drugs.
Comparative Efficacy of Dual-Target Inhibitors: Dual AChE-MAO B-IN-2 vs. Ladostigil
In the landscape of drug discovery for neurodegenerative diseases such as Alzheimer's disease, multi-target-directed ligands (MTDLs) have emerged as a promising therapeutic strategy. By simultaneously modulating multiple pathological pathways, these compounds aim to offer superior efficacy compared to single-target agents. This guide provides a comparative overview of two such MTDLs: "Dual AChE-MAO B-IN-2" and ladostigil, both of which are designed to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
Overview of Compounds
This compound , also referred to as compound 1 in some literature, is a coumarin-based reversible inhibitor of both AChE and MAO-B. Its development is part of a strategy to create potent and selective dual inhibitors for the potential treatment of Alzheimer's disease.
Ladostigil (TV-3326) is a novel neuroprotective agent that combines the pharmacophores of rivastigmine (an AChE inhibitor) and rasagiline (a MAO-B inhibitor).[1] It acts as a dual inhibitor of AChE and MAO-A/B and has been investigated in clinical trials for its potential to treat Alzheimer's disease and other neurodegenerative disorders.[1][2] Ladostigil is designed to provide both symptomatic relief and disease-modifying effects.[3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro inhibitory activities of this compound and ladostigil against their target enzymes, AChE and MAO-B, are summarized in the table below. It is important to note that the data for this compound is derived from a peer-reviewed research article, while the specific IC50 values for ladostigil are cited from commercial suppliers and a direct, peer-reviewed primary source for these exact values could not be definitively identified in the conducted search. Therefore, a direct comparison of potency should be made with caution as experimental conditions may vary.
| Compound | Target Enzyme | Inhibitory Potency (IC50/Ki) | Source |
| This compound | AChE | 0.12 µM (IC50) | Commercial Supplier[4][5] |
| MAO-B | 4.5 µM (Ki) | Ekström F, et al., 2022[6][7][8] | |
| Ladostigil | AChE | 31.8 µM (IC50) | Commercial Supplier |
| MAO-B | 37.1 µM (IC50) | Commercial Supplier |
Based on the available data, this compound demonstrates significantly higher in vitro potency for both AChE and MAO-B compared to the cited values for ladostigil.
Experimental Methodologies
The determination of the inhibitory activity of these compounds typically involves well-established enzymatic assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The most common method to determine AChE inhibitory activity is the Ellman's assay. The principle of this assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. This product then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity, and the presence of an inhibitor will reduce this rate.
General Protocol:
-
Reaction Mixture Preparation: A buffer solution (e.g., phosphate buffer, pH 8.0) is prepared containing the AChE enzyme and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.
-
Initiation of Reaction: The substrate, acetylthiocholine, and DTNB are added to the reaction mixture.
-
Measurement: The change in absorbance at 412 nm is measured over time using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined from a dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The activity of MAO-B is often determined using a continuous spectrophotometric or fluorometric method. One common substrate is kynuramine.
General Protocol (Kynuramine Method):
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-B enzyme is incubated with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, kynuramine.
-
Measurement: The MAO-B enzyme metabolizes kynuramine to 4-hydroxyquinoline, a fluorescent product. The increase in fluorescence (excitation at ~310-320 nm, emission at ~380-400 nm) is monitored over time.
-
Calculation: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated, and the IC50 or Ki value is determined.
Signaling Pathways and Experimental Workflow
The therapeutic rationale for dual AChE and MAO-B inhibition in Alzheimer's disease is based on targeting two key aspects of the disease's pathophysiology: the cholinergic deficit and oxidative stress.
References
- 1. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Dual-Targeting Edge of Dual AChE-MAO B-IN-2 Over a Conventional Combination Therapy
For Immediate Release
A novel multi-target compound, Dual AChE-MAO B-IN-2, demonstrates potent and balanced inhibitory activity against two key enzymes implicated in neurodegenerative diseases, acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This guide provides a comprehensive comparison with the established combination therapy of donepezil and selegiline, offering researchers and drug development professionals a detailed analysis of its potential advantages.
In the complex landscape of neurodegenerative disorders like Alzheimer's disease, a multi-pronged therapeutic approach is increasingly favored. This compound represents a significant step in this direction, offering a single-molecule solution to concurrently address cholinergic and dopaminergic deficits. This guide presents a side-by-side comparison of its in-vitro efficacy against the combined action of donepezil, a selective AChE inhibitor, and selegiline, a potent MAO-B inhibitor.
Quantitative Comparison of Inhibitory Activity
The in-vitro inhibitory potency of this compound, donepezil, and selegiline against their respective target enzymes is summarized below. The data highlights the dual inhibitor's notable activity against both AChE and MAO-B.
| Compound | Target Enzyme | IC50 Value |
| This compound | AChE | 0.12 µM |
| MAO-B | 0.01 µM | |
| Donepezil | AChE | 6.7 nM |
| Selegiline | MAO-B | 51 nM |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound exhibits potent inhibition of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) with IC50 values of 0.12 µM and 0.01 µM, respectively[1][2]. In comparison, donepezil is a highly potent and selective inhibitor of AChE, with a reported IC50 value of 6.7 nM[3]. Selegiline is a potent and irreversible inhibitor of MAO-B, with an IC50 of 51 nM[4].
Signaling Pathways and Therapeutic Rationale
The therapeutic strategy of targeting both AChE and MAO-B stems from their critical roles in neurotransmitter regulation. The following diagram illustrates the signaling pathways affected by these inhibitors.
Figure 1. Inhibition of Cholinergic and Dopaminergic Pathways. This diagram illustrates how this compound, donepezil, and selegiline modulate neurotransmitter levels by inhibiting key enzymes.
Experimental Protocols
The determination of inhibitory activity is crucial for evaluating the efficacy of these compounds. The following are detailed methodologies for the key experiments cited.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
-
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm[5][6].
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compounds (this compound, donepezil) dissolved in a suitable solvent.
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations[7].
-
The AChE enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the ATCI substrate.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory effect of compounds on MAO-B activity.
-
Principle: The activity of MAO-B is often measured using kynuramine as a substrate. MAO-B catalyzes the oxidative deamination of kynuramine to form 4-hydroxyquinoline, which can be detected spectrophotometrically or fluorometrically[8][9].
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
Kynuramine solution (substrate)
-
Recombinant human MAO-B enzyme
-
Test compounds (this compound, selegiline) dissolved in a suitable solvent.
-
-
Procedure:
-
The test compound and MAO-B enzyme are pre-incubated in a phosphate buffer.
-
The reaction is started by adding the kynuramine substrate.
-
After a set incubation period, the reaction is stopped.
-
The formation of the product is quantified using a spectrophotometer or fluorometer.
-
The percentage of MAO-B inhibition is calculated, and the IC50 value is determined.
-
Experimental Workflow
The general workflow for evaluating and comparing these inhibitors is depicted in the following diagram.
Figure 2. Experimental Workflow for Inhibitor Comparison. This flowchart outlines the key steps in the in-vitro evaluation of the dual inhibitor and the single-target drugs.
Conclusion
This compound presents a compelling profile as a multi-target agent with potent inhibitory activity against both AChE and MAO-B. While donepezil and selegiline are highly potent against their individual targets, the single-molecule approach of the dual inhibitor offers the potential for a simplified therapeutic regimen and a synergistic effect by simultaneously modulating two key pathways in neurodegeneration. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound compared to combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Head-to-Head Comparison of Dual-Targeting Coumarin Inhibitors for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Dual AChE-MAO B-IN-2" and other notable coumarin-based inhibitors targeting both Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). This analysis is supported by experimental data on inhibitory concentrations and detailed methodologies for key assays.
The simultaneous inhibition of AChE and MAO-B is a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's. Coumarin scaffolds have emerged as a versatile platform for designing potent dual-target inhibitors. This guide will delve into a comparative analysis of "this compound" against other significant coumarin derivatives, presenting their inhibitory activities in a clear, tabular format. Furthermore, detailed experimental protocols for the determination of inhibitory potency are provided to facilitate reproducible research.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of "this compound" and other selected coumarin-based dual inhibitors against AChE and MAO-B. Lower IC50 values indicate greater potency.
| Compound/Inhibitor | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| This compound | 0.12 | 0.01 | [1] |
| Compound 27 | 0.163 | 8.13 | [2] |
| Compound 28 | 0.068 | 6.31 | [2] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (Compound 10) | 1.52 | Inactive | [3][4] |
| 4,7-dimethyl-5-hydroxycoumarin derivative (Compound 3) | Inactive | 1.88 | [3][4] |
| Coumarin-N-benzyl pyridinium hybrid (Compound 30) | Effective Inhibition (IC50 not specified) | Not specified | [2] |
| Coumarin derivative 1 | 4.5 (Ki) | 0.010 | [5][6] |
| Racemic Compound 2 | 1.4 | 0.030 | [5][6] |
| (+)-Compound 2 | 1.6 | 0.023 | [5][6] |
| (-)-Compound 2 | 1.3 | 0.19 | [5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.[7] The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test inhibitor solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the test inhibitor solution at a specific concentration.
-
10 µL of AChE enzyme solution (1 U/mL).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[8]
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.[8]
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI.[8]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for a duration of 5-10 minutes to monitor the reaction kinetics.
-
Control and Blank:
-
Control: Replace the inhibitor solution with a buffer or solvent control.
-
Blank: Replace the enzyme solution with buffer to measure non-enzymatic hydrolysis of the substrate.
-
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Kynuramine Assay)
This fluorometric assay is a common method for determining MAO-B activity. It is based on the MAO-catalyzed conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.[9]
Materials:
-
50 mM Sodium Phosphate Buffer (pH 7.2)
-
Recombinant human MAO-B enzyme
-
Kynuramine substrate solution
-
Test inhibitor solutions at various concentrations
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well black microplate, add the following:
-
Sodium phosphate buffer (50 mM, pH 7.2).
-
Test inhibitor solution at a specific concentration.
-
Recombinant human MAO-B enzyme.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the kynuramine substrate (final concentration, for example, 0.06 mM).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.[9]
-
Control and Blank:
-
Control: Replace the inhibitor solution with a buffer or solvent control.
-
Blank: Omit the enzyme from the reaction mixture.
-
-
Calculation of Inhibition: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of MAO-B inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The dual inhibition of AChE and MAO-B is designed to synergistically combat the complex pathology of Alzheimer's disease. The following diagrams illustrate the underlying therapeutic logic and a typical experimental workflow for evaluating these inhibitors.
Caption: Therapeutic rationale for dual AChE and MAO-B inhibition.
Caption: Experimental workflow for evaluating dual inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
A Cross-Validation of "Dual AChE-MAO B-IN-2" Activity in Diverse Assay Formats: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the dual inhibitory activity of "Dual AChE-MAO B-IN-2" against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The performance of this compound is benchmarked against established and experimental dual inhibitors, supported by experimental data from various assay formats.
The development of multi-target-directed ligands is a promising strategy in the pursuit of effective treatments for complex neurodegenerative disorders like Alzheimer's disease. "this compound" has emerged as a potent inhibitor of both AChE, a key enzyme in the cholinergic pathway, and MAO-B, an enzyme involved in the degradation of dopamine. This guide offers a cross-validation of its activity by examining data from different in vitro assays and comparing its potency with other relevant dual-acting compounds.
Comparative Inhibitory Activity
The inhibitory potency of "this compound" and a selection of other dual AChE and MAO-B inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the concentration of each compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Notes |
| This compound | 0.12 | 0.01 | A potent, coumarin-based dual inhibitor.[1] |
| Donepezil | 0.011 - 0.41 | 8.8 - 20.1 | An established AChE inhibitor with weaker, but present, MAO-B inhibitory activity.[2][3] IC50 values can vary based on assay conditions and enzyme source.[4][5][6] |
| Rivastigmine | 4.15 - 5.5 | >10 | Primarily a cholinesterase inhibitor with very weak MAO-B activity.[7][8][9][10] |
| Ladostigil | - | - | A dual AChE and brain-selective MAO-A and -B inhibitor that has undergone clinical trials.[11][12] Specific IC50 values were not readily available in the search. |
| Experimental Compounds | |||
| Chalcone Derivative (Compound 20) | 4.39 | 0.028 | A chalcone oxime ether with balanced inhibitory potential.[13] |
| Coumarin Derivative (Compound 33) | 0.114 | 0.101 | A coumarin derivative with potent and balanced activity against both enzymes.[2] |
| Indole-based inhibitor (Compound 53) | 2.41 | 1.84 | A dual inhibitor with balanced micromolar activity.[2] |
Experimental Protocols
The determination of inhibitory activity is highly dependent on the assay methodology. Below are detailed protocols for the standard colorimetric and fluorometric assays commonly employed for assessing AChE and MAO-B inhibition.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
This spectrophotometric assay is the most widely used method for measuring AChE activity.[14][15][16]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color development is proportional to the AChE activity.
Typical Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM in phosphate buffer)
-
AChE enzyme solution (e.g., from Electrophorus electricus)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay: Fluorometric Method (Amplex® Red)
This is a highly sensitive and continuous fluorometric assay for detecting MAO-B activity.[17][18][19]
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine or tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the generated H2O2 reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence is measured with excitation at 530-560 nm and emission at 580-590 nm.
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Amplex® Red reagent stock solution (in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (in assay buffer)
-
MAO-B substrate stock solution (e.g., Tyramine)
-
MAO-B enzyme solution (e.g., recombinant human MAO-B)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate format):
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, and the MAO-B substrate in the assay buffer.
-
To each well, add the test compound solution (or buffer for control) and the MAO-B enzyme solution.
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence intensity kinetically over a period of 10-40 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction (change in fluorescence per minute) from the linear portion of the kinetic plot.
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the dual inhibition signaling pathway and a typical experimental workflow for assessing these inhibitors.
Caption: Dual inhibition of AChE and MAO-B by "this compound".
Caption: Experimental workflow for determining IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Comparative analysis of the binding modes of different dual inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dual inhibitors, single molecules designed to simultaneously block two or more biological targets, represent a promising strategy in drug discovery, particularly in oncology. By targeting multiple nodes in a signaling cascade, these inhibitors can offer enhanced efficacy, overcome resistance mechanisms, and potentially reduce off-target effects compared to combination therapies. This guide provides a comparative analysis of the binding modes of prominent dual inhibitors targeting key cancer-related pathways: EGFR/HER2, PI3K/mTOR, and BRAF/MEK.
Data Presentation: Quantitative Comparison of Dual Inhibitors
The following table summarizes the binding affinities of selected dual inhibitors against their respective targets. This data, compiled from various biochemical and cellular assays, provides a quantitative basis for comparing their potency.
| Inhibitor | Target 1 | IC50/Ki/Kd (nM) | Target 2 | IC50/Ki/Kd (nM) | PDB ID(s) |
| EGFR/HER2 Inhibitors | |||||
| Lapatinib | EGFR | 10.8 (IC50) | HER2 | 9.8 (IC50) | 1XKK (EGFR), 3BBT (ErbB4) |
| Gefitinib | EGFR | 1.9 (IC50) | HER2 | - | 2ITY (EGFR) |
| Erlotinib | EGFR | 2 (IC50) | HER2 | - | 1M17 (EGFR) |
| Compound 21a | EGFR | 0.47 (IC50) | HER2 | 0.14 (IC50) | - |
| PI3K/mTOR Inhibitors | |||||
| NVP-BEZ235 | PI3Kα | 4 (IC50) | mTOR | 21 (IC50) | - |
| GDC-0941 | PI3Kα | 3 (IC50) | mTOR | 580 (IC50) | - |
| BRAF/MEK Inhibitors | |||||
| Dabrafenib | BRAF V600E | 0.8 (IC50) | MEK1 | - | 4XV2, 5CSW (BRAF) |
| Trametinib | MEK1 | 0.7 (IC50) | BRAF | - | 7M0Y (MEK1) |
| Cobimetinib | MEK1 | 4.2 (IC50) | BRAF | - | 4LMN, 7JUS (MEK1) |
| Vemurafenib | BRAF V600E | 31 (IC50) | MEK1 | - | 3OG7, 4RZV (BRAF) |
Comparative Analysis of Binding Modes
EGFR and HER2 Dual Inhibitors
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their overexpression and constitutive activation are implicated in the development of various cancers. Dual inhibition of EGFR and HER2 is a validated therapeutic strategy.[1]
-
Lapatinib , a potent dual inhibitor, binds to the ATP-binding site of both EGFR and HER2 in their inactive conformations.[2] The crystal structure of lapatinib in complex with EGFR (PDB: 1XKK) reveals that the quinazoline scaffold forms hydrogen bonds with the hinge region residue Met793. The 3-fluorobenzyloxy group extends into a hydrophobic pocket, a feature that contributes to its dual inhibitory activity.[3] A similar binding mode is observed with ErbB4 (PDB: 3BBT), which shares high homology with HER2 in the kinase domain.[4]
-
Gefitinib and Erlotinib are primarily EGFR inhibitors but are often discussed in the context of dual inhibition strategies. They bind to the active conformation of the EGFR kinase domain.[5][6] The co-crystal structure of gefitinib with EGFR (PDB: 2ITY) shows the quinazoline ring interacting with the hinge region, while the anilino group occupies the hydrophobic pocket.[3][7][8] Erlotinib (PDB: 1M17) exhibits a similar binding mode, forming a key hydrogen bond with Met793.[5][9][10][11]
PI3K and mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a common event in cancer. Dual inhibitors targeting PI3K and mTOR can effectively shut down this pathway at two critical points.[9][13]
-
NVP-BEZ235 is a dual PI3K/mTOR inhibitor that competes with ATP in the kinase domains of both enzymes. Docking studies suggest that it forms key hydrogen bonds with conserved residues in the ATP-binding pockets of PI3Kα and mTOR. The imidazo[4,5-c]quinoline core is a privileged scaffold that can adopt different binding modes depending on the substitution pattern.[14]
-
GDC-0941 also targets the ATP-binding site of PI3K and, to a lesser extent, mTOR. While sharing structural similarities with other PI3K/mTOR inhibitors, modifications to its structure are responsible for its distinct inhibitory and selectivity profile.[14]
BRAF and MEK Dual Inhibitors
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell proliferation and survival.[15] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway.[15] Dual inhibition of BRAF and MEK has proven to be an effective strategy in BRAF-mutant melanoma.[15][16]
-
Dabrafenib and Vemurafenib are potent inhibitors of the BRAF V600E mutant. They are classified as type I1/2 inhibitors, binding to the ATP-binding site and stabilizing the αC-helix in an "out" (inactive) conformation while the DFG motif remains in the "in" (active) position (PDB: 4XV2 for dabrafenib, 3OG7 for vemurafenib).[17][18][19][20]
-
Trametinib and Cobimetinib are allosteric inhibitors of MEK1/2. They do not bind to the ATP pocket but to a nearby allosteric site.[1][14][21] The binding of these inhibitors stabilizes the MEK activation loop in a conformation that is resistant to phosphorylation and activation by BRAF.[22] The crystal structure of trametinib with MEK1 (PDB: 7M0Y) shows it binding in a type III mode at the allosteric pocket.[1] Similarly, cobimetinib (PDB: 4LMN, 7JUS) binds to the same allosteric pocket.[14][23][24]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Targeted by Dual Inhibitors
Caption: Key signaling pathways targeted by dual inhibitors.
General Experimental Workflow for Binding Mode Analysis
Caption: Experimental workflow for dual inhibitor analysis.
Experimental Protocols
The determination of inhibitor binding modes relies on a combination of biophysical and structural biology techniques. Below are generalized protocols for key experiments.
X-ray Crystallography for Protein-Ligand Complex Structure Determination
-
Protein Expression and Purification: The target kinase domains (e.g., EGFR, HER2, BRAF, MEK) are expressed, typically in insect or bacterial cells, and purified to high homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the dual inhibitor at a concentration sufficient to ensure saturation of the binding site. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals of the protein-inhibitor complex.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The protein structure is solved using molecular replacement with a known homologous structure. The inhibitor is then manually fitted into the electron density, and the entire complex is refined to obtain the final atomic model. The Protein Data Bank (PDB) is the primary repository for these structures.[2][7][11][20][23][24][25][26][27][28][29][30]
NMR Spectroscopy for Binding Site Mapping
-
Sample Preparation: Uniformly ¹⁵N-labeled protein is produced and purified. A series of samples are prepared with a constant concentration of the labeled protein and increasing concentrations of the unlabeled dual inhibitor.
-
Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded for each sample. These spectra show a peak for each backbone amide proton in the protein.
-
Data Analysis: Upon inhibitor binding, the chemical environment of amino acid residues in and near the binding site changes, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. By tracking these chemical shift perturbations, the binding site on the protein can be mapped.[31][32][33][34][35]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the dual inhibitor is loaded into the injection syringe. Both solutions must be in identical, well-degassed buffer to minimize heats of dilution.[36]
-
Titration: The inhibitor is injected in small aliquots into the protein solution. The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[22][37][38][39]
Computational Docking for Binding Mode Prediction
-
Preparation of Protein and Ligand Structures: A high-resolution crystal structure of the target protein is obtained from the PDB. The 3D structure of the inhibitor is generated and energy-minimized.
-
Docking Simulation: A docking program is used to systematically sample different orientations and conformations of the inhibitor within the defined binding site of the protein. A scoring function is used to estimate the binding affinity for each pose.
-
Analysis of Docking Poses: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein. These predictions can guide the design of new inhibitors and can be validated by experimental methods.[40][41][42][43][44]
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Erlotinib Bound to the EGFR Kinase Domain - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.unipd.it [research.unipd.it]
- 16. researchgate.net [researchgate.net]
- 17. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rcsb.org [rcsb.org]
- 21. Trametinib: An Oral MEK Inhibitor for Metastatic Melanoma - Page 2 [medscape.com]
- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. rcsb.org [rcsb.org]
- 27. rcsb.org [rcsb.org]
- 28. rcsb.org [rcsb.org]
- 29. rcsb.org [rcsb.org]
- 30. EGF Receptor Kinase Domain with Lapatinib (PDB entry 1xkk) [pdb101.rcsb.org]
- 31. 2024.sci-hub.box [2024.sci-hub.box]
- 32. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 36. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 37. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Docking Screens for Dual Inhibitors of Disparate Drug Targets for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 41. pubs.acs.org [pubs.acs.org]
- 42. An Innovative Strategy for Dual Inhibitor Design and Its Application in Dual Inhibition of Human Thymidylate Synthase and Dihydrofolate Reductase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. youtube.com [youtube.com]
Synergistic Inhibition of Acetylcholinesterase and Monoamine Oxidase B by "Dual AChE-MAO B-IN-2": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Dual AChE-MAO B-IN-2" with other notable dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The simultaneous inhibition of these two key enzymes represents a promising, synergistic therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. By increasing acetylcholine levels, essential for cognitive function, and reducing dopamine degradation and oxidative stress, these dual-target compounds offer a multi-faceted approach to treatment. This document presents supporting experimental data, detailed methodologies for key assays, and a visual representation of the synergistic mechanism of action to aid in research and development efforts.
Performance Comparison of Dual AChE and MAO-B Inhibitors
The inhibitory potency of "this compound" and a selection of alternative dual-target inhibitors are summarized in the table below. The data, presented as IC50 values, highlight the varied efficacy and selectivity profiles of compounds from different chemical classes, including coumarin, chalcone, and donepezil-based derivatives.
| Compound | Type | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| This compound | Coumarin Derivative | 0.12 | 0.01 | [1] |
| Compound (+)-2 | Coumarin Derivative | 1.6 | 0.023 | [2] |
| Compound 14 | Chalcone-Donepezil Hybrid | 0.41 | 8.8 | [3] |
| Compound 20 | Chalcone Oxime Ether | 4.39 | 0.028 | [3] |
| Compound 67 | Quinoxaline Derivative | 0.028 | 0.046 | [3][4] |
| Compound 69 | Pyridoxine Derivative | 0.081 | 0.039 | [3] |
| MO-1 | Morpholine-based Chalcone | >50 | 0.030 | [1][5] |
| MO-5 | Morpholine-based Chalcone | 6.1 | >50 | [1][5] |
| Donepezil-Coumarin Hybrid | Donepezil-Coumarin Hybrid | 1.22 | N/A | [6] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and facilitate comparative analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[7][8][9]
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE enzyme solution (e.g., from electric eel)
-
Test inhibitor solution (e.g., "this compound")
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the test inhibitor solution at various concentrations. For the control, add 20 µL of buffer.
-
Add 20 µL of the AChE enzyme solution to each well and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Following incubation, add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a set period (e.g., 2-5 minutes) using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric or spectrophotometric assay measures the activity of MAO-B through the enzymatic conversion of a substrate, such as kynuramine or benzylamine, into a detectable product.[10][11][12]
Materials:
-
96-well microplate (preferably black for fluorescence assays)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
MAO-B enzyme solution (recombinant human)
-
Test inhibitor solution (e.g., "this compound")
-
Kynuramine dihydrobromide (substrate)
-
Microplate reader with fluorescence or UV detection capabilities
Procedure (using Kynuramine):
-
To each well of a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the test inhibitor solution at various concentrations. For the control, add the corresponding volume of buffer or solvent.
-
Add the MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base, such as NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the test samples to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synergistic Mechanism of Dual AChE and MAO-B Inhibition
The simultaneous inhibition of AChE and MAO-B by a single molecule like "this compound" offers a multi-pronged therapeutic approach for neurodegenerative diseases. The following diagram illustrates the logical relationship of this dual inhibition strategy.
References
- 1. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Coumarin-Donepezil Hybrid as a Blood-Brain Barrier Permeable Dual Cholinesterase Inhibitor: Isolation, Synthetic Modifications, and Biological Evaluation of Natural Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 12. criver.com [criver.com]
A Comparative Analysis of Dual AChE-MAO B-IN-2 and Other Multi-Target-Directed Ligands for Neurodegenerative Diseases
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of "Dual AChE-MAO B-IN-2" against other prominent multi-target-directed ligands (MTDLs) designed to combat neurodegenerative diseases, particularly Alzheimer's disease. The following data, experimental protocols, and pathway visualizations are intended for researchers, scientists, and drug development professionals.
Introduction to Multi-Target-Directed Ligands (MTDLs)
The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can simultaneously address multiple pathological pathways.[1][2] MTDLs are single chemical entities designed to interact with two or more distinct biological targets, offering a promising alternative to polypharmacy.[1][2] A key approach in MTDL design for Alzheimer's disease is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibition increases the levels of the neurotransmitter acetylcholine, improving cognitive function, while MAO-B inhibition reduces the breakdown of monoamines and mitigates oxidative stress in the brain.[1][3]
Efficacy Comparison of Dual Inhibitors
"this compound" has emerged as a potent dual inhibitor with IC50 values of 0.12 µM for AChE and 0.01 µM for MAO-B. To contextualize its efficacy, the following tables summarize the inhibitory activities (IC50 values) of "this compound" and other notable MTDLs from various chemical classes.
Table 1: Inhibitory Activity (IC50) of Coumarin-Based Dual Inhibitors
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| This compound | 0.12 | 0.01 | [4] |
| Compound 1 | 2.18 | 1.88 | [5] |
| Compound 3 | - | 1.88 | [5] |
| Compound 10 | 1.52 | - | [5] |
| Compound 11 | 2.80 | - | [5] |
| Compound 12 | 4.95 | - | [5] |
Table 2: Inhibitory Activity (IC50) of Chalcone-Based Dual Inhibitors
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Compound 12 (Oh et al.) | 4.39 | 0.028 | [1] |
| Compound 7 (Sang et al.) | 0.41 | 8.8 | [1] |
| Compound 8 (Sang et al.) | 0.13 | 1.0 | [1] |
| Compound 9 (Sang et al.) | 1.3 | 0.57 | [1] |
Table 3: Inhibitory Activity (IC50) of Other Notable Dual Inhibitors
| Compound Class | Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Donepezil-based | Compound 14 | 0.41 | 8.8 | [6] |
| Chromone-based | Compound 43 | 0.37 | - | [6] |
| Chromone-based | Compound 44 | 0.21 | 3.81 | [6] |
| Quinoxaline-based | Compound 67 | 0.028 | 0.046 | [6] |
Signaling Pathways and Mechanism of Action
The therapeutic rationale for dual AChE and MAO-B inhibitors lies in their ability to modulate two key signaling pathways implicated in the pathology of Alzheimer's disease.
Caption: Mechanism of action of dual AChE-MAO B inhibitors.
Experimental Workflow for MTDL Evaluation
The discovery and validation of novel MTDLs follow a structured experimental workflow, from initial computational design to in vivo efficacy studies.
Caption: Experimental workflow for MTDL discovery and validation.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds (e.g., this compound) and a reference inhibitor (e.g., Donepezil).
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound or reference inhibitor to the respective wells. A control well should contain the vehicle (e.g., DMSO) instead of an inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay is commonly used to measure MAO-B activity.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme.
-
Kynuramine as the substrate.
-
Phosphate buffer (pH 7.4).
-
Test compounds (e.g., this compound) and a reference inhibitor (e.g., Selegiline).
-
96-well black microplate and a fluorescence microplate reader.
-
-
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
To each well of a 96-well black plate, add phosphate buffer and the MAO-B enzyme solution.
-
Add the test compound or reference inhibitor to the respective wells. A control well should contain the vehicle.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
"this compound" demonstrates potent inhibitory activity against both AChE and MAO-B, positioning it as a strong candidate for further investigation in the development of treatments for neurodegenerative diseases. This guide provides a framework for comparing its efficacy with other MTDLs and outlines the standard experimental procedures for such evaluations. The continued exploration of MTDLs with balanced and potent dual-inhibitory profiles is a critical avenue of research in the pursuit of effective therapies for Alzheimer's disease and related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dual AChE-MAO B-IN-2
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Dual AChE-MAO B-IN-2, a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) utilized in Alzheimer's disease research. Adherence to these procedures is critical for protecting personnel and the environment.
Hazard Profile and Safety Summary
Compounds in this class are generally characterized by oral toxicity and significant aquatic toxicity. The primary hazards associated with Dual AChE-MAO B-IN-1, and likely applicable to IN-2, are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Source: DC Chemicals, Safety Data Sheet for Dual AChE-MAO B-IN-1.[1]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. The overarching directive is to dispose of the contents and container at an approved waste disposal facility.[1]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spill materials, or empty containers in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
3. Labeling:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Crucially, do not dispose of this compound down the drain or in regular trash. This is to prevent environmental contamination, particularly given its high aquatic toxicity.[1]
6. Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully collect the spilled material using an absorbent pad for liquids or by gently sweeping for solids.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Collect all cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met during the handling and disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dual AChE-MAO B-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dual AChE-MAO B-IN-2, a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) utilized in neurodegenerative disease research, particularly Alzheimer's disease.[1][2] Given the compound's potent biological activity and the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated. The following procedures are based on information for structurally similar compounds and general best practices for handling hazardous research chemicals. A closely related compound, Dual AChE-MAO B-IN-1, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, ingestion, or skin contact.[3] Adherence to the following PPE standards is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of the powdered compound. |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step protocol is essential to ensure a safe laboratory environment.
1. Preparation and Weighing:
-
All manipulations involving the solid form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and spatula.
-
Carefully weigh the desired amount of the compound, avoiding any spills.
2. Dissolution:
-
Add the appropriate solvent to the vessel containing the weighed compound within the fume hood.
-
Gently swirl the vessel to dissolve the compound. Sonication may be used if necessary.
3. Experimental Use:
-
When transferring the solution, use appropriate pipettes or syringes to avoid splashes.
-
Keep the container with the compound solution sealed when not in use.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposables as hazardous chemical waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. The related compound, Dual AChE-MAO B-IN-1, is noted as being very toxic to aquatic life.[3]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for decontamination should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Container Disposal: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's official hazardous waste management program.
Visualizing Safe Handling and PPE Logic
To further clarify the procedural flow and the decision-making process for PPE selection, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship between hazards and recommended PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
